3-Bromophenethyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28229-69-8 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromophenethyl Alcohol from 3-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3-bromophenethyl alcohol from 3-bromophenylacetic acid. The core of this transformation involves the reduction of a carboxylic acid to a primary alcohol. This document details the most common and effective methods for this conversion, including experimental protocols and comparative data.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precursor, 3-bromophenylacetic acid, is a readily available starting material. This guide focuses on two primary, high-yield methods for this conversion: reduction with lithium aluminum hydride (LiAlH₄) and reduction with borane-tetrahydrofuran complex (BH₃·THF).
Reaction Pathway
The overall transformation is the reduction of the carboxylic acid functional group of 3-bromophenylacetic acid to a primary alcohol, yielding this compound.
Caption: Chemical transformation of 3-Bromophenylacetic Acid.
Comparative Data of Reduction Methods
The choice of reducing agent is critical and depends on factors such as functional group tolerance, safety, and scalability. Below is a summary of the key quantitative aspects of the two primary methods.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Typical Yield | >90% (for phenylacetic acid)[1] | Generally high, comparable to LiAlH₄ |
| Reaction Time | 0.5 - 2 hours | 1 - 8 hours[2] |
| Reaction Temperature | 0 °C to reflux[1] | 0 °C to 50 °C[2] |
| Selectivity | Low (reduces most carbonyls)[3] | High (selective for carboxylic acids)[4][5] |
| Key Safety Concerns | Highly pyrophoric, reacts violently with water[6] | Flammable, generates hydrogen gas upon decomposition[5] |
Experimental Protocols
Detailed methodologies for the two primary reduction methods are provided below. These protocols are based on established procedures for similar substrates and should be adapted with appropriate safety precautions.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[3]
Experimental Workflow:
Caption: Workflow for LiAlH₄ Reduction.
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flushed with dry nitrogen.
-
Reagent Addition: A suspension of lithium aluminum hydride (1.25 equivalents) in anhydrous tetrahydrofuran (THF) is placed in the flask. A solution of 3-bromophenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
Reaction: After the addition is complete, the reaction mixture is stirred and heated to maintain reflux for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is a highly selective reducing agent for carboxylic acids, offering an advantage when other reducible functional groups are present.[4][5]
Experimental Workflow:
Caption: Workflow for Borane Reduction.
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-bromophenylacetic acid (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 equivalent) is added dropwise via syringe.[2]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.[2] Reaction progress is monitored by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.[2]
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol until gas evolution ceases.[2]
-
Isolation: The mixture is stirred at room temperature for 2 hours, then poured into water and extracted with ethyl acetate.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.[2]
Conclusion
Both lithium aluminum hydride and borane-tetrahydrofuran are effective reagents for the synthesis of this compound from 3-bromophenylacetic acid. The choice between these methods will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and available equipment. For substrates with multiple functional groups, the high selectivity of borane makes it the preferred reagent. For straightforward reductions where selectivity is not a concern, the faster reaction times of lithium aluminum hydride may be advantageous. Proper safety precautions are paramount when working with these highly reactive hydride reagents.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromophenethyl alcohol. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for its mesylate derivative, which is instrumental in the development of drug candidates.[1][2] This document consolidates essential data, experimental protocols, and safety information to support its use in research and development.
Chemical Identity and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[3] It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the benzene ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 28229-69-8[3] |
| Molecular Formula | C₈H₉BrO[3] |
| Molecular Weight | 201.06 g/mol |
| InChI | InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |
| InChIKey | PTTFLKHCSZSFOL-UHFFFAOYSA-N |
| SMILES | OCCc1cccc(Br)c1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless or light yellow liquid[3] |
| Boiling Point | 107-110 °C at 1 mmHg |
| Density | 1.478 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5732 |
| Flash Point | >230 °F (>110 °C)[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ is characterized by the following signals:
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.41-7.35 | m | 2H | Aromatic protons |
| 7.23-7.16 | m | 2H | Aromatic protons |
| 3.87 | t, J = 6.5 Hz | 2H | -CH₂-OH |
| 2.86 | t, J = 6.5 Hz | 2H | Ar-CH₂- |
Data sourced from ChemicalBook.[4]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups. Key expected peaks include:
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5][6]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1050-1250 cm⁻¹ region.[7]
-
C-Br stretch: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[9][10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 3-bromophenylacetic acid.[4]
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolve 3-bromophenylacetic acid (2.00 g, 9.3 mmol) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol) to the solution at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the dropwise addition of water (10 mL).
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using an eluent of 50% ethyl acetate in heptane to yield this compound as a colorless oil.[4]
Mesylation of this compound
This compound is a common starting material for the synthesis of its mesylate derivative, a key intermediate in drug synthesis.[11][12]
Experimental Workflow for the Mesylation of this compound
Caption: Workflow for the mesylation of this compound.
Detailed Methodology:
-
Dissolve this compound (1 equivalent) in dry dichloromethane (DCM, 10 volumes) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the mixture at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.[13][14]
Reactivity and Stability
Information on the detailed reactivity and stability of this compound is limited in the available literature. However, based on its structure, the following can be inferred:
-
Reactivity: The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[15] It can also be converted to other functional groups through substitution reactions, with the conversion to its mesylate being a prime example.[11][12] The aromatic ring can participate in electrophilic substitution reactions, directed by the bromo and ethyl alcohol substituents.
-
Stability: The compound is expected to be stable under standard laboratory conditions.[16] However, prolonged exposure to strong oxidizing agents, high temperatures, or UV light may lead to degradation. A forced degradation study on a similar compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, showed potential for degradation under acidic, basic, oxidative, and thermal stress.[17]
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A significant application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[18] SERMs are a class of drugs that act on estrogen receptors, exhibiting agonist or antagonist effects in a tissue-specific manner.[19]
Raloxifene , a SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women, is a prominent example where phenethyl alcohol derivatives are utilized in its synthesis.[11][12][20] While the direct synthesis of Raloxifene from this compound is not explicitly detailed in the searched results, the general synthetic strategies for Raloxifene and other SERMs often involve intermediates that can be derived from substituted phenethyl alcohols.[1][4][11][12]
Safety Information
Table 4: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Data sourced from PubChem.
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area.
-
Store in a cool, dry place away from incompatible materials.
-
Keep the container tightly closed.
Conclusion
This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a detailed summary of its physicochemical properties, spectroscopic data, synthesis, and a key synthetic application. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [nanfangchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. youtube.com [youtube.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 15. eopcw.com [eopcw.com]
- 16. echemi.com [echemi.com]
- 17. benchchem.com [benchchem.com]
- 18. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 19. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. heteroletters.org [heteroletters.org]
In-Depth Technical Guide to 3-Bromophenethyl Alcohol (CAS: 28229-69-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 3-Bromophenethyl alcohol, a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science.[1][2] This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores its potential biological relevance.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][3] It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the phenyl ring.[4]
| Property | Value | Reference |
| CAS Number | 28229-69-8 | [1][3][5] |
| Molecular Formula | C₈H₉BrO | [1][3][5] |
| Molecular Weight | 201.06 g/mol | [5] |
| Appearance | Colorless or light yellow liquid | [1][3] |
| Boiling Point | 107-110 °C at 1 mmHg | [5] |
| Density | 1.478 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5732 | [5] |
| Flash Point | >230 °F (>110 °C) | [1] |
Spectroscopic Characterization Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.41-7.35 (m, 2H), 7.23-7.16 (m, 2H), 3.87 (t, J = 6.5 Hz, 2H), 2.86 (t, J = 6.5 Hz, 2H) |
| Mass Spectrometry (m/z) | 224/226 [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key characterization experiments for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments to confirm the molecular structure.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment is performed to simplify the spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and characteristic fragment ion peaks. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the infrared beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands. Key expected peaks for this compound include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, around 3000-2850 cm⁻¹), C=C aromatic ring stretches (around 1600-1450 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).
Potential Biological Significance and Signaling Pathway
While specific biological activities of this compound are not extensively documented, studies on related halogenated phenylethanolamines suggest potential interactions with adrenergic signaling pathways.[1] Halogenated phenylethanolamines have been shown to exhibit beta-adrenolytic effects.[1] This suggests that this compound could potentially modulate the activity of adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.
The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like this compound.
References
Molecular structure and weight of 3-Bromophenethyl alcohol
An In-depth Technical Guide to 3-Bromophenethyl Alcohol
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize halogenated phenethyl alcohol derivatives as intermediates.
Molecular Structure and Properties
This compound is a derivative of phenethyl alcohol featuring a bromine atom substituted at the meta-position (position 3) of the benzene ring. This substitution significantly influences the molecule's reactivity and physical properties, making it a valuable building block in organic synthesis.
Molecular Identifiers and Structure:
| Identifier | Value |
| IUPAC Name | 2-(3-bromophenyl)ethan-1-ol |
| CAS Number | 28229-69-8[1] |
| Molecular Formula | C₈H₉BrO[1][2][3] |
| SMILES | OCCc1cccc(Br)c1 |
| InChI | 1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |
| InChI Key | PTTFLKHCSZSFOL-UHFFFAOYSA-N |
Physicochemical Data:
The quantitative properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 201.06 g/mol [2] |
| Appearance | Colorless or light yellow liquid[1][4] |
| Boiling Point | 107-110 °C at 1 mmHg[1][4] |
| Density | 1.478 g/mL at 25 °C[1][4] |
| Refractive Index (n20/D) | 1.5732[1] |
| Flash Point | >230 °F (>110 °C)[1] |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the reduction of 3-bromophenylacetic acid. The following protocol is based on established procedures.[4]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound from 3-bromophenylacetic acid.
Materials:
-
3-bromophenylacetic acid (2.00 g, 9.3 mmol)
-
Boran-dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol)
-
Water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
A solution of 3-bromophenylacetic acid (2.00 g, 9.3 mmol) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
BH₃-Me₂S (7 mL of a 2M THF solution) is added slowly to the cooled solution.[4]
-
The reaction mixture is allowed to warm to room temperature and is stirred continuously for 20 hours.[4]
-
After 20 hours, the mixture is cooled back to 0 °C.
-
The reaction is quenched by the dropwise addition of water (10 mL).[4]
-
The organic layer is separated, washed with brine (20 mL), and dried over anhydrous MgSO₄.[4]
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography using 50% ethyl acetate in heptane as the eluent to give this compound as a colorless oil.[4]
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.
General Analytical Workflow
Caption: General workflow for the analytical characterization of synthesized compounds.
¹H NMR Spectroscopy: Proton NMR is used to confirm the carbon-hydrogen framework of the molecule.
-
Expected Signals: The ¹H NMR spectrum for this compound in CDCl₃ shows characteristic signals: two multiplets for the aromatic protons between δ 7.16-7.41 ppm, a triplet for the methylene group adjacent to the hydroxyl group (–CH₂OH) at approximately δ 3.87 ppm, and a triplet for the benzylic methylene group (Ar–CH₂) at around δ 2.86 ppm.[4] The integration of these peaks should correspond to a 4:2:2 proton ratio.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected Fragmentation: Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[5][6][7] For this compound, the molecular ion peak [M]+ would be expected around m/z 200/202, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]+ may be observed at m/z 224/226.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Absorptions: The IR spectrum of an alcohol is characterized by a strong and broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[5] A strong C-O stretching absorption is also expected around 1000-1075 cm⁻¹.[5]
Applications in Research and Development
This compound serves as a key starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It can be used to introduce the 3-bromophenethyl moiety into target structures. For instance, it may be used as a precursor in the synthesis of its mesylate derivative, which is a good leaving group for subsequent nucleophilic substitution reactions.[4]
References
- 1. This compound [nanfangchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | 28229-69-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
Spectroscopic data interpretation for 3-Bromophenethyl alcohol (NMR, IR, MS)
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-bromophenethyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development to facilitate its identification and characterization.
Molecular Structure and Spectroscopic Overview
Structure: this compound Molecular Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol [1] CAS Number: 28229-69-8[1]
The structural elucidation of this compound is achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide crucial data.
¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.15 - 7.40 | Multiplet | 4H |
| Methylene (-CH₂-OH) | ~3.85 | Triplet | 2H |
| Methylene (Ar-CH₂-) | ~2.85 | Triplet | 2H |
| Hydroxyl (-OH) | Variable (e.g., ~1.6-2.5) | Singlet (broad) | 1H |
Interpretation:
-
The complex multiplet in the aromatic region (7.15-7.40 ppm) is characteristic of a substituted benzene ring.
-
The downfield triplet at approximately 3.85 ppm corresponds to the methylene protons adjacent to the electronegative oxygen atom of the alcohol.[2]
-
The triplet at around 2.85 ppm is assigned to the benzylic methylene protons.
-
The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature.[3] This peak would disappear upon a "D₂O shake," confirming its assignment.[2]
¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-Br) | ~122 |
| Aromatic (CH) | ~126 - 132 |
| Aromatic (C-CH₂) | ~141 |
| Methylene (-CH₂-OH) | ~63 |
| Methylene (Ar-CH₂-) | ~39 |
Interpretation:
-
Six distinct signals are expected for the eight carbon atoms due to the symmetry of the aromatic ring.
-
The carbon attached to the bromine (C-Br) appears around 122 ppm.
-
The signals for the aromatic CH carbons are observed in the typical range of 126-132 ppm.[4]
-
The ipso-carbon (C-CH₂) is found further downfield at approximately 141 ppm.[4]
-
The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded by the oxygen and appears around 63 ppm.[4]
-
The benzylic methylene carbon (Ar-CH₂) has a chemical shift of about 39 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3550 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Interpretation:
-
A prominent, broad absorption in the region of 3200-3550 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.[6]
-
Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[7]
-
The peaks in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic methylene groups.[7]
-
The presence of the aromatic ring is further confirmed by C=C stretching absorptions between 1450 and 1600 cm⁻¹.[7]
-
A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹.[6]
-
The C-Br stretch typically appears in the fingerprint region, around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
| m/z | Relative Intensity | Proposed Fragment |
| 200/202 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 182/184 | Low | [M - H₂O]⁺ |
| 171/173 | Moderate | [M - CH₂OH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 31 | High | [CH₂OH]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is observed as a pair of peaks at m/z 200 and 202 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
A small peak corresponding to the loss of water (18 amu) at m/z 182/184 is a common fragmentation pathway for alcohols.[8][9]
-
Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic fragmentation for primary alcohols.[6] This results in the formation of a stable [CH₂OH]⁺ fragment at m/z 31.
-
Another significant fragmentation is the benzylic cleavage to lose the CH₂OH group, leading to the formation of the bromobenzyl radical and a tropylium ion fragment at m/z 91.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12] The final volume in the tube should be around 4-5 cm.
-
Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.[10]
Infrared (IR) Spectroscopy (Neat Liquid/Thin Film)
-
Sample Preparation: Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]
-
Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14]
-
Data Acquisition: Mount the plates in the spectrometer's sample holder. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]
Mass Spectrometry (MS) (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[15] Further dilution may be necessary.
-
Injection: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which vaporizes the sample.[16]
-
Ionization and Analysis: In the ion source, high-energy electrons bombard the vaporized molecules, causing ionization and fragmentation.[17] The resulting ions are then accelerated, separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and detected.[16]
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for combining data from different spectroscopic techniques to elucidate the structure of an unknown compound like this compound.
Caption: Logical workflow for spectroscopic data integration.
References
- 1. 3-溴苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Bromophenethyl alcohol, specifically its boiling point under vacuum and its density. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.
Physicochemical Data of this compound
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Conditions |
| Boiling Point | 107-110 °C | at 1 mm Hg[1][2] |
| Density | 1.478 g/mL | at 25 °C[1][2] |
| Molecular Formula | C₈H₉BrO | |
| Molecular Weight | 201.06 g/mol | [3] |
| Appearance | Colorless or light yellow liquid | [1] |
| Refractive Index | 1.5732 | at 20°C[1][2] |
| Flash Point | > 230 °F (> 110 °C) | [1] |
Experimental Protocols
Determination of Boiling Point Under Vacuum (Vacuum Distillation)
This protocol outlines the procedure for determining the boiling point of a liquid at a reduced pressure. This technique is crucial for compounds like this compound, which may decompose at their atmospheric boiling point.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer with ground glass joint
-
Short-path distillation head (or condenser and vacuum adapter)
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump or water aspirator
-
Vacuum trap
-
Manometer (optional, but recommended for accurate pressure reading)
-
Thick-walled vacuum tubing
-
Joint grease
-
Clamps and stand
Procedure:
-
Apparatus Assembly:
-
Carefully inspect all glassware for cracks or defects before assembly.
-
Place a magnetic stir bar in the round-bottom flask and add the this compound.
-
Grease all ground glass joints to ensure a tight seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.
-
Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.
-
-
System Evacuation:
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source.
-
Turn on the cooling water to the condenser.
-
Begin stirring the liquid.
-
Turn on the vacuum source to evacuate the system. Check for leaks; there should be no hissing sounds.
-
-
Heating and Distillation:
-
Once the desired pressure is reached and stable, begin to gently heat the round-bottom flask using the heating mantle.
-
Observe the liquid for boiling and the condensation of vapor on the thermometer bulb.
-
Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.[4]
-
Turn off the cooling water.
-
Determination of Density using a Pycnometer
This protocol describes a precise method for determining the density of a liquid using a pycnometer (specific gravity bottle).[5]
Apparatus:
-
Pycnometer with a stopper containing a capillary hole
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Constant temperature water bath (optional, for high precision)
-
Distilled water (for calibration)
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₀).
-
Fill the pycnometer with distilled water of a known temperature.
-
Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.
-
Weigh the water-filled pycnometer and record the mass (m₁).
-
The mass of the water is (m₁ - m₀).
-
Calculate the volume of the pycnometer (V) using the density of water (ρ_water) at the measured temperature: V = (m₁ - m₀) / ρ_water.
-
-
Measurement of this compound Density:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Insert the stopper, wipe the exterior dry, and ensure the temperature is the same as the calibration temperature (e.g., 25 °C).
-
Weigh the filled pycnometer and record the mass (m₂).
-
The mass of the this compound is (m₂ - m₀).
-
-
Calculation:
-
Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / V
-
Visualizations
Caption: Workflow for Boiling Point Determination under Vacuum.
Caption: Workflow for Density Determination using a Pycnometer.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. batman.edu.tr [batman.edu.tr]
- 3. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Potential Biological Activity of Brominated Phenethyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl alcohol is a simple aromatic alcohol with a characteristic rose-like odor, found in various essential oils. Its derivatives, particularly those incorporating bromine atoms into the phenyl ring, are of growing interest in medicinal chemistry. The introduction of bromine, a halogen atom, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, leading to enhanced potency, selectivity, or novel mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of brominated phenethyl alcohols, with a focus on their antimicrobial, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents.
Synthesis of Brominated Phenethyl Alcohols
The synthesis of brominated phenethyl alcohols can be achieved through several established chemical routes. A common strategy involves the bromination of phenethyl alcohol itself or a suitable precursor.
General Synthesis Workflow
Caption: General synthetic routes to brominated phenethyl alcohols.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of Phenethyl Alcohol
This protocol describes a general method for the direct bromination of the aromatic ring of phenethyl alcohol.
-
Materials: Phenethyl alcohol, elemental bromine (Br₂), a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃), and a suitable solvent (e.g., dichloromethane, DCM).
-
Procedure: a. Dissolve phenethyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution in an ice bath. c. Add the Lewis acid catalyst to the solution. d. Slowly add a solution of elemental bromine in the same solvent to the reaction mixture via the dropping funnel. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine. g. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product using column chromatography on silica gel.
Protocol 2: Synthesis of (2-Bromoethyl)benzene via the Appel Reaction
This protocol details the conversion of the hydroxyl group of phenethyl alcohol to a bromide.
-
Materials: 2-Phenylethyl alcohol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and dichloromethane (DCM).
-
Procedure: a. To a solution of 2-phenylethyl alcohol and carbon tetrabromide in DCM at 0 °C, add a solution of triphenylphosphine in DCM. b. Stir the reaction mixture at room temperature for 1 hour. c. Monitor the reaction by TLC. d. Concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate eluent) to yield (2-bromoethyl)benzene.
Antimicrobial Activity
Phenethyl alcohol itself is known to possess antimicrobial properties, and bromination of the aromatic ring can modulate this activity. The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane.
Quantitative Antimicrobial Data
The following table summarizes the available minimum inhibitory concentration (MIC) data for some brominated phenolic compounds. While not direct analogues of brominated phenethyl alcohols, they provide an indication of the potential antimicrobial efficacy of such structures.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Materials: Test compound, bacterial strain, appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, and a spectrophotometer.
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate. c. Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL). d. Add the bacterial inoculum to each well containing the test compound dilutions. e. Include positive (no compound) and negative (no bacteria) controls. f. Incubate the plate at 37°C for 18-24 hours. g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action.
Anticancer Activity
The anticancer potential of brominated aromatic compounds is an active area of research. Bromophenol hybrids, for instance, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).
Quantitative Anticancer Data
Data for simple brominated phenethyl alcohols is limited. The table below presents IC₅₀ values for related bromophenol hybrids to illustrate the potential potency.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 17a | A549 (Lung) | 2.54 |
| Bel7402 (Liver) | 3.16 | |
| HepG2 (Liver) | 4.32 | |
| HCT116 (Colon) | 1.87 | |
| Caco2 (Colon) | 5.21 | |
| Compound 17b | A549 (Lung) | 3.12 |
| Bel7402 (Liver) | 4.28 | |
| HepG2 (Liver) | 5.16 | |
| HCT116 (Colon) | 2.53 | |
| Caco2 (Colon) | 6.45 | |
| *Note: Compounds 17a and 17b are complex bromophenol hybrids, not simple brominated phenethyl alcohols. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Materials: Cancer cell line, appropriate cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Proposed Anticancer Signaling Pathway
Caption: A potential ROS-mediated apoptotic pathway.
Neuroprotective and Other Activities
The therapeutic potential of phenethyl alcohol derivatives extends to the central nervous system. While specific data on brominated phenethyl alcohols is scarce, the parent compound has been investigated for its neuroprotective effects.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method to assess the neuroprotective effects of a compound against an induced neuronal injury.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, a neurotoxic agent (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or glutamate for excitotoxicity), test compound, and a cell viability assay kit (e.g., MTT or LDH release assay).
-
Procedure: a. Culture neuronal cells in a suitable plate format. b. Pre-treat the cells with various concentrations of the test compound for a specific duration. c. Induce neuronal injury by adding the neurotoxic agent. d. Co-incubate the cells with the test compound and the neurotoxin for a defined period. e. Assess cell viability using a chosen assay. f. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the neurotoxin compared to the neurotoxin-only control.
Structure-Activity Relationships (SAR)
-
Lipophilicity: The addition of bromine atoms generally increases the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins, potentially increasing both efficacy and toxicity.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an ortho-, para-director in electrophilic aromatic substitution due to resonance. These electronic modifications can influence the molecule's ability to participate in hydrogen bonding or other interactions with biological targets.
-
Steric Hindrance: The size of the bromine atom can introduce steric hindrance, which may affect the binding affinity and selectivity of the compound for its target. The position of the bromine (ortho, meta, or para) will significantly impact the overall shape and steric profile of the molecule.
Toxicology and Safety
The toxicological profile of brominated phenethyl alcohols is not well-characterized. Data on the parent compound, phenethyl alcohol, indicates low to moderate acute toxicity. However, the introduction of bromine can significantly alter the toxicological properties of a molecule. Brominated aromatic compounds, in general, are known for their persistence in the environment and potential for bioaccumulation. Some brominated flame retardants have been associated with adverse health effects. Therefore, a thorough toxicological evaluation of any new brominated phenethyl alcohol derivative is crucial.
Conclusion and Future Directions
Brominated phenethyl alcohols represent a promising, yet underexplored, class of compounds with potential applications in antimicrobial, anticancer, and neuroprotective therapies. The available data on related brominated aromatic structures suggests that these compounds are likely to exhibit interesting biological activities. However, a systematic investigation is required to fully elucidate their therapeutic potential. Future research should focus on:
-
The synthesis of a comprehensive library of brominated phenethyl alcohol derivatives with varying substitution patterns.
-
Systematic screening of these compounds for their antimicrobial, anticancer, and neuroprotective activities, including the determination of quantitative measures such as MIC, IC₅₀, and EC₅₀ values.
-
Elucidation of the specific molecular mechanisms of action and the signaling pathways involved.
-
Detailed structure-activity relationship studies to guide the optimization of lead compounds.
-
Thorough toxicological evaluation to assess the safety profile of promising candidates.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
References
An In-depth Technical Guide on the Enthalpy of Vaporization for Phenethyl Alcohol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A summary of the experimentally determined enthalpy of vaporization for phenethyl alcohol at standard conditions is provided in Table 1. At present, a comprehensive, publicly available dataset of experimentally determined ΔHvap values for a wide range of phenethyl alcohol derivatives could not be compiled. The data for the parent compound serves as a crucial reference point for researchers investigating the effects of substitution on this thermodynamic property.
Table 1: Enthalpy of Vaporization of Phenethyl Alcohol (2-phenylethanol)
| Compound Name | CAS Number | Molecular Formula | ΔHvap° (kJ/mol) at 298.15 K |
| Phenethyl alcohol | 60-12-8 | C8H10O | 69.0 ± 5.0[1][2] |
Note: The value represents an average of multiple experimental determinations.[1][2]
Experimental Protocols
The determination of the enthalpy of vaporization is a critical experimental undertaking in thermochemistry. The following sections detail the primary methodologies employed for such measurements, providing a procedural foundation for researchers.
Calorimetry offers a direct method for measuring the heat absorbed during the phase transition from liquid to gas.
Principle: A known mass of the substance is vaporized within a calorimeter, and the associated heat flow is measured. The enthalpy of vaporization is then calculated from the heat absorbed and the amount of substance vaporized.
Detailed Methodology:
-
Sample Preparation: A precise mass of the phenethyl alcohol derivative is placed in a sample container within the calorimeter.
-
Vaporization: The sample is heated to a constant temperature to induce vaporization. This can be achieved by passing a stream of inert gas over the sample or by reducing the pressure.
-
Heat Flow Measurement: The calorimeter measures the heat absorbed by the sample during vaporization. This is often done by measuring the temperature change of a surrounding fluid or by using a heat flux sensor.
-
Quantification of Vaporized Sample: The amount of vaporized sample is determined, typically by weighing the sample container before and after the experiment or by condensing the vapor and measuring its mass.
-
Calculation: The molar enthalpy of vaporization is calculated using the following formula:
ΔHvap = q / n
where:
-
q is the heat absorbed during vaporization.
-
n is the number of moles of the vaporized sample.
-
Experimental Workflow for Calorimetric Measurement
Gas chromatography (GC) provides an indirect yet powerful method for determining the enthalpy of vaporization based on the relationship between retention time and temperature.
Principle: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization. In gas chromatography, the retention time of a compound is related to its vapor pressure. By measuring the retention time at different column temperatures, the enthalpy of vaporization can be determined.
Detailed Methodology:
-
Instrumentation: A gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is required.
-
Sample and Standard Preparation: Solutions of the phenethyl alcohol derivative and a series of n-alkane standards are prepared in a volatile solvent.
-
Isothermal GC Analysis: The GC oven is set to a specific temperature, and the sample and standard solutions are injected. The retention times for all compounds are recorded.
-
Temperature Variation: The process is repeated at several different oven temperatures, ensuring a range of at least 30-40 K.
-
Data Analysis:
-
For each isothermal run, the retention index (I) of the phenethyl alcohol derivative is calculated using the retention times of the n-alkane standards.
-
A plot of ln(I) versus 1/T (where T is the absolute temperature in Kelvin) is generated.
-
The slope of this plot is directly proportional to the enthalpy of vaporization. The relationship is given by:
Slope = - ΔHvap / R
where R is the ideal gas constant.
-
Experimental Workflow for GC-based Measurement
Conclusion
The enthalpy of vaporization is a fundamental thermodynamic property with significant implications for the handling and application of phenethyl alcohol and its derivatives in research and industry. While a comprehensive experimental dataset for the derivatives is currently lacking in the public domain, the well-established methodologies of calorimetry and gas chromatography provide robust frameworks for its determination. This guide serves as a foundational resource for researchers aiming to measure or understand the enthalpy of vaporization of these important aromatic compounds.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromophenethyl Alcohol in Organic Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromophenethyl alcohol as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. This document details key chemical transformations, provides step-by-step experimental protocols, and illustrates the logical workflow for the synthesis of advanced intermediates.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. Its structure incorporates a primary alcohol, which can be readily converted into a good leaving group, and an aryl bromide moiety, which serves as a handle for various cross-coupling reactions. This dual reactivity allows for sequential and diverse functionalization, making it an attractive starting material for the synthesis of complex molecular architectures, including substituted phenethylamines and other scaffolds prevalent in medicinal chemistry.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 28229-69-8 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 107-110 °C at 1 mmHg |
| Density | 1.478 g/mL at 25 °C |
| Purity | Typically ≥97% |
Data sourced from commercially available product information.
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place.
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile starting material for a variety of chemical transformations. Two key reactions that highlight its utility are the conversion of the alcohol to a sulfonate ester, which facilitates nucleophilic substitution, and the use of the aryl bromide in palladium-catalyzed cross-coupling reactions.
Synthesis of 2-(3-Bromophenyl)ethyl Methanesulfonate
To enhance the reactivity of the ethyl alcohol moiety for nucleophilic substitution, the hydroxyl group is converted into a better leaving group, typically a mesylate.
Experimental Protocol: Mesylation of this compound
This protocol describes the conversion of this compound to 2-(3-bromophenyl)ethyl methanesulfonate.
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(3-bromophenyl)ethyl methanesulfonate.
-
Table 2: Representative Quantitative Data for Mesylation
| Reactant | Molar Eq. | Product | Typical Yield | Purity |
| This compound | 1.0 | 2-(3-Bromophenyl)ethyl methanesulfonate | >90% | >95% (by NMR) |
Nucleophilic Substitution with an Amine
The resulting mesylate is an excellent substrate for Sₙ2 reactions with various nucleophiles, including primary and secondary amines, to generate substituted phenethylamines. This is a crucial step in the synthesis of many biologically active compounds.
Experimental Protocol: Synthesis of tert-Butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate
This protocol details the reaction of 2-(3-bromophenyl)ethyl methanesulfonate with a protected aminopiperidine derivative.
-
Materials:
-
2-(3-Bromophenyl)ethyl methanesulfonate
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for reactions under inert atmosphere
-
-
Procedure:
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add a solution of 2-(3-bromophenyl)ethyl methanesulfonate (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate.
-
Table 3: Representative Quantitative Data for Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 2-(3-Bromophenyl)ethyl methanesulfonate | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate | 70-85% |
Suzuki-Miyaura Cross-Coupling Reaction
The aryl bromide functionality of this compound and its derivatives serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromophenethyl Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
3-Bromophenethyl derivative (e.g., product from the nucleophilic substitution)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Standard laboratory glassware for reactions under inert atmosphere
-
-
Procedure:
-
In a flame-dried round-bottom flask, combine the 3-bromophenethyl derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Table 4: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 3-Bromophenethyl derivative | Arylboronic acid | Biaryl product | 60-90% |
Application in Drug Discovery: Synthesis of an Opioid Receptor Agonist Precursor
The synthetic utility of this compound is exemplified in the synthesis of precursors for potent opioid receptor agonists. For instance, the core structure of Brorphine, a potent µ-opioid receptor agonist, features a substituted phenylethyl moiety attached to a piperidine ring. The synthetic workflow described above can be adapted to construct key intermediates for such molecules.
Caption: Synthetic workflow from this compound to an advanced precursor for an opioid receptor agonist.
Signaling Pathway of µ-Opioid Receptor Agonists
Opioid receptors, including the µ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade that ultimately leads to the analgesic and other physiological effects of opioids.
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gαi/o and Gβγ subunits). The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting neurotransmitter release, which underlies the analgesic effect.
Protocol for synthesizing mesylate derivatives from 3-Bromophenethyl alcohol
Application Notes: Synthesis of 3-Bromophenethyl Mesylate
Introduction
In organic synthesis, the conversion of alcohols into more reactive species is a fundamental transformation. The hydroxyl group (-OH) is a notoriously poor leaving group for nucleophilic substitution or elimination reactions. To overcome this, it is often converted into a sulfonate ester, such as a methanesulfonate (mesylate). 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative, 3-bromophenethyl mesylate (m-Br-C₆H₄CH₂CH₂OMs), by treatment with methanesulfonyl chloride (MsCl).[1] This transformation equips the molecule with an excellent leaving group, the mesylate anion, which is stabilized by resonance, facilitating subsequent reactions.
The protocol described herein details a simple, rapid, and high-yielding procedure for the mesylation of this compound using methanesulfonyl chloride in the presence of triethylamine as a non-nucleophilic base.[2] This method is broadly applicable to primary alcohols and is performed under mild conditions, minimizing side reactions.
Principle of the Reaction
The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of methanesulfonyl chloride. A base, typically triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[3] The mechanism is believed to involve the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cb elimination of HCl from MsCl, promoted by the base. The alcohol then rapidly adds to the sulfene to generate the mesylate product.[4] The resulting mesylate group is an excellent leaving group, approximately three times less reactive towards solvolysis than the corresponding tosylate, making it a versatile intermediate for various nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[2][5]
Experimental Protocol: Synthesis of 3-Bromophenethyl Mesylate
This protocol outlines the procedure for the synthesis of 3-bromophenethyl mesylate from this compound.
1. Materials and Reagents
The following table lists the key reagents and their relevant properties.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| This compound | BrC₆H₄CH₂CH₂OH | 201.06 | 1.478 | 107-110 (at 1 mmHg) | Starting material. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.54 | 1.480 | 161 | Highly toxic, corrosive, and a lachrymator. Handle in a fume hood.[6][7] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 | 89 | Corrosive base with a strong odor. Handle in a fume hood.[8][9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 40 | Volatile organic solvent. Use in a well-ventilated area.[10][11] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~1.18 (37% aq.) | - | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Anhydrous, for drying. |
2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3. Reaction Setup and Procedure
The overall workflow for the synthesis is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. alkylamines.com [alkylamines.com]
- 9. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. Methylene Chloride | Fisher Scientific [fishersci.com]
- 11. Dichloromethane - DCCEEW [dcceew.gov.au]
Application Notes: 3-Bromophenethyl Alcohol as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromophenethyl alcohol (CAS: 28229-69-8) is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive hydroxyl group and a bromine-substituted aromatic ring, allows for diverse functionalization, making it a valuable precursor for creating complex molecular architectures. This document outlines the key applications of this compound in the synthesis of two significant classes of compounds: Phenylethanolamine derivatives and Isoquinoline alkaloids. Detailed protocols and relevant biological pathways are provided.
Synthesis of Key Pharmaceutical Scaffolds
This compound is typically not used directly in ring-forming reactions but is first converted to more reactive intermediates. A primary synthetic route involves the transformation of the alcohol to its corresponding amine, 3-Bromophenethylamine , a crucial precursor for building phenylethanolamine and isoquinoline backbones.
Application I: Precursor to Phenylethanolamine Derivatives
Phenylethanolamines are a class of compounds known for their cardiovascular activity, often acting as agonists or antagonists of adrenergic receptors.[2][3] 3-Bromophenethylamine can be elaborated into various phenylethanolamine derivatives, which are analogues of key neurotransmitters like norepinephrine and epinephrine.
Experimental Protocol: General Synthesis of N-substituted Phenylethanolamines
A common strategy to synthesize phenylethanolamine derivatives involves the reaction of an α-bromoacetophenone intermediate with a primary amine. The precursor, this compound, can be oxidized to 3-bromoacetophenone, which is then brominated to afford α,3-dibromoacetophenone. This intermediate can then be reacted with a variety of primary amines (e.g., isopropylamine, tert-butylamine) followed by reduction of the ketone to yield the target phenylethanolamine.
-
Step 1: Oxidation of this compound to 3-Bromoacetophenone. (Standard oxidation protocols, e.g., using PCC or Swern oxidation, would apply).
-
Step 2: α-Bromination. 3-Bromoacetophenone is reacted with a brominating agent like Copper(II) bromide (CuBr₂) in a suitable solvent mixture (e.g., ethyl acetate/chloroform) under reflux.
-
Step 3: Nucleophilic Substitution. The resulting α,3-dibromoacetophenone is dissolved in a solvent such as a THF/ethanol mixture and reacted with a primary amine (e.g., tert-butylamine) at temperatures ranging from 0°C to room temperature.[4]
-
Step 4: Ketone Reduction. The intermediate acetophenone amine is reduced using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent to yield the final phenylethanolamine product.
Quantitative Data for Key Intermediate:
The direct precursor amine, 3-Bromophenethylamine, has the following properties.
| Property | Value | Reference |
| CAS Number | 58971-11-2 | |
| Molecular Formula | BrC₆H₄(CH₂)₂NH₂ | |
| Molecular Weight | 200.08 g/mol | |
| Boiling Point | 239-240 °C (lit.) | |
| Density | 1.406 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5740 (lit.) |
Application II: Precursor to Isoquinoline Scaffolds
Isoquinolines are a major class of alkaloids, and their derivatives exhibit a wide range of pharmacological activities.[5] The synthesis of the isoquinoline core can be efficiently achieved from β-arylethylamines like 3-Bromophenethylamine using classic named reactions.
Experimental Protocol 1: Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[6][7]
-
Step 1: Amide Formation. 3-Bromophenethylamine is reacted with an acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base to form the corresponding N-acyl-3-bromophenethylamine.
-
Step 2: Cyclization. The amide is heated (refluxed) in the presence of a strong dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The reaction is an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the activated amide intermediate.
-
Step 3: Dehydrogenation (Optional). The resulting 3,4-dihydroisoquinoline can be dehydrogenated (aromatized) to the corresponding isoquinoline using a catalyst like Palladium on carbon (Pd/C).[8]
Experimental Protocol 2: Pictet-Spengler Reaction
This reaction produces a tetrahydroisoquinoline scaffold by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[9][10]
-
Step 1: Imine Formation. 3-Bromophenethylamine is reacted with an aldehyde (e.g., formaldehyde or acetaldehyde) in the presence of an acid catalyst (e.g., HCl, TFA) to form a Schiff base, which is protonated to an electrophilic iminium ion.[9][11]
-
Step 2: Cyclization. The aromatic ring of the 3-bromophenethyl group acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the tetrahydroisoquinoline ring.[11]
-
Step 3: Dehydrogenation (Optional). The resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline if desired.
Visualized Synthetic Workflows and Biological Pathways
Synthetic Workflow from this compound
Caption: Synthetic routes from this compound.
Biological Signaling Pathway: Beta-Adrenergic Receptor Action
Many phenylethanolamine derivatives function as beta-blockers or agonists, targeting the β-adrenergic signaling pathway, which is crucial in regulating cardiac function.[12][13] Catecholamines like epinephrine bind to β-adrenergic receptors (β-AR), activating a G-protein-coupled signaling cascade.
Caption: The β-Adrenergic signaling cascade and point of intervention.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109912434B - Synthetic method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Isoquinoline synthesis [quimicaorganica.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. name-reaction.com [name-reaction.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Reactions Involving 3-Bromophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to common experimental setups and reactions involving 3-Bromophenethyl alcohol (also known as 2-(3-bromophenyl)ethanol). This versatile building block is a valuable starting material in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of both a reactive aryl bromide and a primary alcohol allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and oxidations.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically occur at the aryl bromide position. It is important to consider that the primary alcohol may interfere with some coupling reactions or the reagents used. In such cases, protection of the alcohol group may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP), which can be removed under specific conditions after the coupling reaction.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[3] This reaction is particularly useful for synthesizing biaryl compounds.
Reaction Scheme:
References
Application Notes and Protocols for Quantifying 3-Bromophenethyl Alcohol Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Bromophenethyl alcohol purity. The described methods are essential for quality control, ensuring the identity and purity of this compound in research and drug development settings. The primary analytical techniques covered are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Accurate determination of its purity is critical to ensure the reliability and reproducibility of subsequent reactions and the quality of the final products. This document outlines validated methods for quantifying the purity of this compound, along with protocols for their implementation.
Analytical Methods Overview
A comparative overview of the most common analytical techniques for purity determination is presented below. The choice of method may depend on the specific requirements of the analysis, such as the expected impurities, required precision, and available instrumentation.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Routine quality control, analysis of volatile impurities. | High resolution for volatile compounds, robust, and widely available. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Purity assay, analysis of non-volatile or thermally labile impurities. | Versatile, applicable to a wide range of compounds, and highly accurate. | May require chromophores for sensitive UV detection. |
| Quantitative NMR (qNMR) | Determination of the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Absolute purity determination without a specific reference standard of the analyte. | Provides structural information, non-destructive, and a primary analytical method. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol describes a capillary GC method with flame ionization detection (FID) for the determination of this compound purity.
3.1.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3.1.2. Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Vortex to ensure homogeneity.
3.1.3. Data Analysis
The purity of this compound is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
3.1.4. Expected Results
A typical chromatogram will show a major peak for this compound with a retention time of approximately 8.5 minutes. The purity is expected to be ≥99%.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method with UV detection for the purity assessment of this compound.[1][2][3]
3.2.1. Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 40% B to 90% B.
-
20-25 min: 90% B.
-
25.1-30 min: 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3.2.2. Sample Preparation
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.3. Data Analysis
Purity is calculated using the area percent method, similar to the GC analysis.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Quantitative NMR (qNMR) Method
This protocol provides a method for determining the absolute purity of this compound using qNMR with an internal standard.[4][5][6]
3.3.1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Internal Standard: Maleic acid (certified reference material).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
3.3.2. Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3.3.3. NMR Acquisition Parameters
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: At least 3 seconds.
3.3.4. Data Analysis
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the triplet corresponding to the CH2-OH protons).
-
Integrate a well-resolved signal of the internal standard (the singlet for the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of a batch of this compound.
Table 1: GC Purity Analysis Data
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 8.52 | 15890000 | 99.85 | This compound |
| 2 | 7.98 | 15000 | 0.09 | Impurity 1 |
| 3 | 9.15 | 9500 | 0.06 | Impurity 2 |
| Total | 15914500 | 100.00 | ||
| Calculated Purity | 99.85% |
Table 2: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 12.34 | 4567000 | 99.78 | This compound |
| 2 | 10.88 | 5500 | 0.12 | Impurity A |
| 3 | 13.01 | 4600 | 0.10 | Impurity B |
| Total | 4577100 | 100.00 | ||
| Calculated Purity | 99.78% |
Table 3: qNMR Purity Analysis Data
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (mg) | 15.25 | 5.10 |
| Molecular Weight ( g/mol ) | 201.06 | 116.07 |
| Signal Integral (I) | 1.00 (triplet at ~3.6 ppm) | 0.85 (singlet at ~6.3 ppm) |
| Number of Protons (N) | 2 | 2 |
| Purity of IS (%) | 99.9% | |
| Calculated Purity (%) | 99.6% |
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: General workflow for purity analysis.
Caption: Logical guide for analytical method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. ethz.ch [ethz.ch]
Applications of 3-Bromophenethyl Alcohol in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Bromophenethyl alcohol is a versatile bifunctional building block increasingly utilized in medicinal chemistry as a scaffold for the synthesis of a diverse range of biologically active compounds. Its chemical structure, featuring a reactive primary alcohol and a bromine-substituted phenyl ring, offers multiple avenues for synthetic modification, making it a valuable starting material in drug discovery programs. The bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of the chemical space around the phenethyl core to optimize interactions with biological targets. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to amines, ethers, and esters, providing further opportunities for structural diversification and the introduction of pharmacophoric features to enhance potency, selectivity, and pharmacokinetic profiles.
While direct and potent biological activity of this compound itself has not been extensively reported, its utility lies in its role as a key intermediate in the synthesis of compounds targeting a range of biological systems. The 3-bromophenethyl moiety has been incorporated into molecules designed as kinase inhibitors, central nervous system (CNS) agents, and other therapeutic candidates. The strategic placement of the bromine at the meta position influences the electronic properties and conformational flexibility of the resulting derivatives, which can be critical for achieving desired target engagement and biological activity.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromophenethyl Mesylate (A Key Intermediate)
This protocol describes the conversion of this compound to its mesylate derivative, a common intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvent system (e.g., 30% Ethyl acetate in Hexane)
-
UV lamp
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-bromophenethyl mesylate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids to introduce diverse aryl or heteroaryl groups.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
As this compound is primarily a building block, quantitative biological data for the compound itself is scarce. The following table showcases representative data for a hypothetical derivative synthesized using this compound to illustrate its application in generating bioactive molecules.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Hypothetical Derivative A | Kinase X | In vitro kinase assay | 50 |
| Hypothetical Derivative B | GPCR Y | Radioligand binding assay | 120 |
Visualizations
Caption: Synthetic workflow for creating and evaluating bioactive derivatives from this compound.
Caption: General signaling pathway modulated by a bioactive derivative of this compound.
Application Notes and Protocols for 3-Bromophenethyl Alcohol as an Organic Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Bromophenethyl alcohol as a versatile building block in organic synthesis. Its chemical structure, featuring a primary alcohol and a bromo-substituted aromatic ring, offers two key points for functionalization, making it a valuable starting material for the synthesis of a wide range of molecular architectures relevant to pharmaceutical and materials science research.
Overview of Synthetic Utility
This compound serves as a key intermediate for the introduction of a phenethyl moiety with a handle for further chemical transformations. The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, while the primary alcohol can be functionalized or converted into other reactive groups.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
Heck Coupling: Formation of substituted alkenes.
-
Suzuki Coupling: Synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: Formation of arylamines.
-
-
Functional Group Interconversion of the Alcohol:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Conversion to Halides/Sulfonates: To introduce a good leaving group for nucleophilic substitution.
-
Conversion to Azides and Amines: For use in click chemistry or as a precursor for heterocyclic synthesis.
-
-
Synthesis of Heterocyclic Scaffolds: As a precursor to phenethylamines, it is a valuable starting material for the synthesis of tetrahydroisoquinolines, a common motif in bioactive natural products and pharmaceuticals.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the phenyl ring of this compound allows for its use as a substrate in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[1][2] These products can be valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[3]
General Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol (General):
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).
-
Add the anhydrous solvent (5-10 mL per mmol of this compound) and the amine base (e.g., triethylamine, 3.0 eq). Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | This compound |
| Alkyne | Phenylacetylene |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Cu Co-catalyst | CuI (4 mol%) |
| Base | Et₃N (3 eq) |
| Solvent | THF |
| Temperature | 60 °C |
| Time | 6-12 h |
| Yield | 80-95% (Typical) |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[4] This reaction is highly valuable for the synthesis of stilbenes and cinnamate derivatives.
General Reaction Scheme:
Caption: General workflow for the Heck coupling of this compound.
Experimental Protocol (General):
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (DMF or Toluene) and the alkene (1.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[5]
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | This compound |
| Alkene | n-Butyl acrylate |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 12-24 h |
| Yield | 70-90% (Typical) |
Suzuki Coupling
The Suzuki coupling reaction forms a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[6] It is one of the most widely used methods for the synthesis of biaryl compounds.[7]
General Reaction Scheme:
Caption: General workflow for the Suzuki coupling of this compound.
Experimental Protocol (General):
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (or 1,4-Dioxane and Water)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent mixture (e.g., Toluene/Water 4:1).
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[8]
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 8-16 h |
| Yield | 85-98% (Typical) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds between an aryl halide and a primary or secondary amine.[9][10] This reaction is of great importance in medicinal chemistry for the synthesis of arylamine-containing drug candidates.[11] For this reaction, the alcohol group of this compound is typically first converted to a less reactive protecting group or a more robust functional group if it is not compatible with the basic reaction conditions. Alternatively, the corresponding mesylate or tosylate can be used.
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol (General):
Materials:
-
This compound derivative (e.g., O-silylated)
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, BINAP)[12]
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the phosphine ligand (0.02-0.04 eq).
-
Add the this compound derivative (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[13]
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | O-TBDMS-3-bromophenethyl alcohol |
| Amine | Morpholine |
| Pd Pre-catalyst | Pd₂(dba)₃ (1 mol%) |
| Ligand | BINAP (2 mol%) |
| Base | NaOt-Bu (1.4 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
| Yield | 75-90% (Typical) |
Synthesis of Tetrahydroisoquinolines
This compound is a valuable precursor for the synthesis of substituted tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry.[14][15] The synthesis involves the conversion of the alcohol to an amine, followed by a Pictet-Spengler or Bischler-Napieralski type cyclization.
Conversion of Alcohol to Amine
A common route involves a two-step process: conversion of the alcohol to an azide followed by reduction.
Step 1: Alcohol to Azide
The alcohol can be converted to an azide via an Sₙ2 reaction. A common method is the Mitsunobu reaction or by using diphenylphosphoryl azide (DPPA).[16][17]
Step 2: Azide to Amine
The resulting azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄).
Overall Transformation:
Caption: Two-step conversion of this compound to 3-Bromophenethylamine.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[14][18]
Experimental Protocol (Pictet-Spengler):
Materials:
-
3-Bromophenethylamine
-
Aldehyde (e.g., Formaldehyde or its equivalent)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA) or HCl)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 3-Bromophenethylamine (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.
-
Add the acid catalyst (catalytic to stoichiometric amount) to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Upon completion, quench the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting tetrahydroisoquinoline by column chromatography.
Reaction Scheme:
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odinity.com [odinity.com]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 17. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 18. DSpace [diposit.ub.edu]
Safe handling and storage protocols for 3-Bromophenethyl alcohol in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and storage of 3-Bromophenethyl alcohol in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28229-69-8 | [3][4] |
| Molecular Formula | C8H9BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [4] |
| Appearance | Colorless or light yellow liquid | [1] |
| Boiling Point | 107-110 °C at 1 mmHg | [1][4] |
| Density | 1.478 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.5732 | [1][4] |
| Flash Point | > 230 °F (> 110 °C) | [1][5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the GHS pictograms and hazard statements below.
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
-
Response:
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Experimental Protocols: Safe Handling and Use
The following diagram outlines the necessary PPE for handling this compound.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Gather all necessary materials and equipment before starting the experiment.
-
Inspect gloves for any signs of degradation before use.
-
-
Dispensing:
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of vapors.
-
-
Post-Handling:
-
Wash hands thoroughly after handling the substance.[3]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
The following workflow illustrates the safe handling procedure.
Storage Protocols
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
| Storage Condition | Recommendation |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] |
| Container | Keep container tightly closed.[3][5] |
| Incompatible Materials | Strong oxidizing agents.[5] |
| Security | Store in a locked cabinet or area.[3] |
Emergency Procedures
In the event of an exposure or spill, follow the appropriate first-aid and emergency response measures outlined below.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
The logical relationship for responding to an exposure event is illustrated in the following diagram.
-
Small Spills:
-
Absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate personnel from the area.
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill with an inert absorbent material.
-
Contact emergency services and the institutional safety office.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
References
Step-by-step synthesis of its mesylate derivative using mesyl chloride
Application Notes and Protocols
Topic: Step-by-Step Synthesis of Mesylate Derivatives Using Mesyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
In organic synthesis, particularly within drug discovery and development, the conversion of alcohols into better leaving groups is a fundamental transformation. The hydroxyl group (-OH) is inherently a poor leaving group due to its strong basicity.[1] Mesylation, the process of converting an alcohol to a methanesulfonate ester (mesylate), addresses this limitation by transforming the hydroxyl group into a highly effective leaving group, methanesulfonate (MsO-).[2]
This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine.[1][3] The resulting mesylate is a versatile intermediate, susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[1][4] The reaction proceeds with retention of stereochemistry at the carbinol center, a critical feature for the synthesis of chiral molecules.[1] This protocol provides a detailed, step-by-step procedure for the efficient synthesis of mesylate derivatives from alcohols.
Reaction Mechanism
The reaction of an alcohol with mesyl chloride in the presence of a tertiary amine base like triethylamine is believed to proceed via a sulfene intermediate.[4] The base first deprotonates the α-carbon of mesyl chloride, leading to an E1cb elimination of HCl to form the highly reactive sulfene (CH₂=SO₂).[4][5] The alcohol then acts as a nucleophile, attacking the sulfene, followed by a rapid proton transfer to yield the final mesylate ester.[4]
Caption: General mechanism for mesylation via a sulfene intermediate.
Experimental Protocol
This protocol describes a general procedure for the mesylation of a primary or secondary alcohol. Reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE). All glassware should be oven-dried before use to ensure anhydrous conditions.
Materials and Reagents
-
Starting Alcohol
-
Methanesulfonyl Chloride (MsCl, redistilled if necessary)
-
Triethylamine (Et₃N, distilled from CaH₂) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath, separatory funnel
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting alcohol (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Mesyl Chloride Addition: Add mesyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 5-10 minutes.[6] Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[3]
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude mesylate is often of sufficient purity for subsequent steps.[7] If further purification is required, methods such as flash column chromatography on silica gel can be employed.
Data Presentation
Typical Reaction Parameters
The following table summarizes typical quantitative parameters for the mesylation of an alcohol.
| Parameter | Value / Compound | Molar Ratio (eq) | Notes |
| Substrate | Alcohol | 1.0 | Primary and secondary alcohols are suitable. |
| Reagent | Methanesulfonyl Chloride (MsCl) | 1.1 - 1.2 | A slight excess ensures complete conversion of the alcohol.[3][6] |
| Base | Triethylamine (Et₃N) | 1.5 - 2.0 | Acts as an HCl scavenger.[3] Other non-nucleophilic bases can be used. |
| Solvent | Dichloromethane (DCM) | - | Anhydrous conditions are crucial. Toluene is a possible alternative.[3] |
| Temperature | 0 °C to Room Temperature | - | Low temperature is maintained to control reactivity.[3] |
| Reaction Time | 1 - 6 hours | - | Monitored by TLC. |
| Typical Yield | >90% | - | Yields are generally high for unhindered alcohols. |
Spectroscopic Characterization Data
The formation of the mesylate can be confirmed by comparing the spectroscopic data of the product with the starting alcohol.
| Spectroscopic Method | Starting Alcohol (Typical Signature) | Mesylate Derivative (New Signature) |
| ¹H NMR | -CH-OH (broad singlet, variable shift) | CH₃ -SO₂- (sharp singlet, ~3.0 ppm) -CH -O- (downfield shift of ~0.5-1.0 ppm compared to alcohol) |
| ¹³C NMR | C -OH (signal at ~60-80 ppm) | CH₃ -SO₂- (signal at ~37-40 ppm) C -OMs (downfield shift compared to C-OH) |
| FT-IR | Strong, broad O-H stretch (~3200-3600 cm⁻¹) | Absence of O-H stretch Strong, sharp S=O asymmetric stretch (~1350-1370 cm⁻¹) Strong, sharp S=O symmetric stretch (~1170-1180 cm⁻¹) |
Visualizations
Detailed Experimental Workflow
Caption: Step-by-step experimental workflow for mesylate synthesis.
Role of Mesylation in Drug Development
Mesylates are critical intermediates for synthesizing complex molecules, such as active pharmaceutical ingredients (APIs). They enable the strategic introduction of various functional groups via nucleophilic substitution.
Caption: Role of mesylation in the synthesis of an Active Pharmaceutical Ingredient (API).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of 3-Bromophenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-yield purification of 3-Bromophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical physical properties of this compound relevant to its purification?
A2: Key physical properties for the purification of this compound include:
-
Appearance: Clear colorless to light yellow liquid.[1]
-
Boiling Point: 107-110 °C at 1 mmHg.
-
Density: Approximately 1.478 g/mL at 25 °C.
-
Solubility: As a polar aromatic alcohol, it is expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, and less soluble in nonpolar solvents like hexane.
Q3: What are the potential impurities I might encounter when synthesizing this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesizing from 3-bromophenylacetic acid via reduction, potential impurities include:
-
Unreacted 3-bromophenylacetic acid.
-
Byproducts from the reducing agent (e.g., borane complexes).
-
Other brominated aromatic compounds.
Troubleshooting Guides
Column Chromatography
Problem 1: Low yield after column chromatography.
-
Possible Cause: The compound is highly polar and is strongly retained on the silica gel.
-
Solution:
-
Increase the polarity of the eluent. A common solvent system is a mixture of ethyl acetate and heptane or hexane.[1] If your compound is not eluting, gradually increase the proportion of ethyl acetate.
-
For very polar compounds, consider adding a small amount of a more polar solvent like methanol to the eluent system.[2]
-
Ensure the silica gel is not too acidic, as this can sometimes lead to decomposition or irreversible adsorption of polar compounds. If this is suspected, you can use deactivated silica gel.[3]
-
Problem 2: Co-elution of impurities with the product.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution:
-
Optimize the solvent system by testing different ratios of polar and non-polar solvents using thin-layer chromatography (TLC) before running the column.
-
Consider using a different solvent system altogether. For example, if using ethyl acetate/hexane, try dichloromethane/methanol.
-
If impurities have very similar polarity, a different stationary phase, such as alumina, might provide better separation.[2]
-
Vacuum Distillation
Problem 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution:
-
Check for leaks in your distillation setup. Ensure all joints are properly sealed.
-
Verify the performance of your vacuum pump.
-
The boiling point is highly dependent on the pressure. A pressure of 1 mmHg should result in a boiling point of 107-110 °C. If your pressure is higher, the boiling point will be higher.
-
Problem 2: The product decomposes during distillation.
-
Possible Cause: The temperature of the distillation pot is too high, even under vacuum.
-
Solution:
-
Ensure you are using a high-quality vacuum to lower the boiling point as much as possible.[4][5]
-
Use a heating mantle with good temperature control and stir the distillation pot to ensure even heating.
-
For very sensitive compounds, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.
-
Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.
-
Solution:
-
If the compound is too soluble, you may need to choose a different solvent or a mixed solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[6]
-
You can try to evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
For polar compounds like this compound, solvent systems like ethanol/water or hexane/ethyl acetate could be effective.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Yield | Purity | Advantages | Disadvantages |
| Column Chromatography | ~79%[1] | High (>95%) | Effective for removing a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Vacuum Distillation | Generally high | High (>98%) | Excellent for removing non-volatile impurities and residual solvents. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Recrystallization | Variable | Can be very high | Cost-effective and can yield very pure crystalline product. | Finding a suitable solvent can be challenging; yield can be lower due to solubility in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported synthesis and purification of this compound.[1]
-
Preparation of the Crude Sample: After the reaction work-up, the crude product is obtained as a colorless oil.
-
Column Preparation: A slurry of silica gel in the initial eluent (e.g., heptane or hexane) is packed into a glass column.
-
Sample Loading: The crude oil is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of 50% ethyl acetate in heptane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield purified this compound as a colorless oil. A reported yield for this method is 79%.[1]
Protocol 2: General Procedure for Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Sample Charging: Place the crude this compound into the distillation flask.
-
Vacuum Application: Carefully apply vacuum to the system, aiming for a pressure of approximately 1 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Distillation: Collect the fraction that distills at a constant temperature of 107-110 °C at 1 mmHg.
-
Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: General Procedure for Recrystallization
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Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. For a polar aromatic alcohol, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane or ethanol/water. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. This compound | 28229-69-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Overcoming common side reactions in 3-Bromophenethyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 3-Bromophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common laboratory-scale syntheses of this compound involve three main routes:
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Reduction of 3'-Bromoacetophenone: This is a widely used method due to the commercial availability of the starting material.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent derived from a 3-bromobenzyl halide with an electrophile like formaldehyde or ethylene oxide.
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Reduction of 3-Bromophenylacetic acid: This method offers a direct reduction of the carboxylic acid to the primary alcohol.
Q2: What are the typical yields I can expect for each synthetic route?
A2: Yields can vary depending on the specific reaction conditions and purity of reagents. However, typical yields for each route are summarized in the table below.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] A co-spot of your starting material and the reaction mixture will show the consumption of the reactant. The product spot can be visualized using a UV lamp and/or staining agents. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify products and byproducts.[2][3]
Q4: What are the best purification methods for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:
-
Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials.[4][5]
-
Distillation: If the product is thermally stable and the boiling points of the components are sufficiently different, vacuum distillation can be a viable purification technique.[6]
-
Recrystallization: If the crude product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different routes.
Route 1: Reduction of 3'-Bromoacetophenone
Issue 1.1: Incomplete reaction, starting material remains.
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Possible Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.
-
Troubleshooting:
-
Increase the molar equivalents of the reducing agent (e.g., NaBH₄).
-
Ensure the reaction is running at the optimal temperature. For NaBH₄ reductions in alcoholic solvents, reactions are often run at 0 °C initially and then allowed to warm to room temperature.[7]
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Extend the reaction time and monitor by TLC until the starting material is consumed.[1]
-
Issue 1.2: Presence of a non-polar byproduct, potentially phenethyl alcohol (dehalogenation).
-
Possible Cause: Reductive cleavage of the C-Br bond. This is more likely with stronger reducing agents or with certain catalysts.
-
Troubleshooting:
-
Use a milder reducing agent. NaBH₄ is generally selective for the carbonyl group in the presence of an aryl bromide.
-
Avoid harsh reaction conditions such as high temperatures or prolonged reaction times.
-
If using catalytic hydrogenation, select a catalyst that is less prone to promoting dehalogenation.
-
Route 2: Grignard Reaction (e.g., from 3-Bromobenzyl bromide and ethylene oxide)
Issue 2.1: Low yield of the desired this compound.
-
Possible Cause 1: Wurtz-Fittig coupling. The Grignard reagent can react with the starting alkyl or aryl halide to form a dimer (e.g., 1,2-bis(3-bromophenyl)ethane).[8]
-
Troubleshooting 1:
-
Add the halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
-
Ensure the reaction temperature is controlled, as higher temperatures can favor the coupling reaction.
-
-
Possible Cause 2: Reaction with moisture or acidic protons. Grignard reagents are highly basic and will react with water, alcohols, or any other protic source.[9]
-
Troubleshooting 2:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents (e.g., dry diethyl ether or THF).
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2.2: The Grignard reaction fails to initiate.
-
Possible Cause: The surface of the magnesium metal is coated with magnesium oxide, preventing the reaction.
-
Troubleshooting:
-
Activate the magnesium turnings by crushing them in a dry flask or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]
-
Gentle heating can also help to initiate the reaction.
-
Route 3: Reduction of 3-Bromophenylacetic Acid
Issue 3.1: Formation of a high-boiling point byproduct, likely a diether.
-
Possible Cause: When using strong reducing agents like LiAlH₄ in ethereal solvents such as THF, the solvent can be cleaved to form ethers.[11]
-
Troubleshooting:
-
Use a milder reducing agent like borane-dimethyl sulfide complex (BH₃·SMe₂), which is known to selectively reduce carboxylic acids to alcohols with fewer side reactions.[4]
-
If using LiAlH₄, add the reagent slowly at a low temperature and avoid prolonged heating.
-
Issue 3.2: The reaction is sluggish or incomplete.
-
Possible Cause: The reducing agent is not potent enough, or the reaction conditions are not optimal.
-
Troubleshooting:
-
If using a milder reagent like BH₃·SMe₂, a longer reaction time or gentle heating may be required.[4]
-
Ensure the 3-bromophenylacetic acid is fully dissolved in the solvent before adding the reducing agent.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Common Side Products | Typical Yield (%) |
| Reduction of Ketone | 3'-Bromoacetophenone | NaBH₄, Methanol | Unreacted starting material, Phenethyl alcohol (dehalogenation) | 80-95% |
| Grignard Reaction | 3-Bromobenzyl bromide | Mg, Ethylene oxide | 1,2-bis(3-bromophenyl)ethane (Wurtz product) | 60-85% |
| Reduction of Carboxylic Acid | 3-Bromophenylacetic acid | BH₃·SMe₂, THF | Unreacted starting material | 79%[4] |
Experimental Protocols
Protocol 1: Reduction of 3'-Bromoacetophenone with Sodium Borohydride
-
Dissolve 3'-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Protocol 2: Grignard Synthesis from 3-Bromobenzyl Bromide and Ethylene Oxide
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether (10 mL per gram of bromide) dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the stirred solution or add a pre-condensed solution of ethylene oxide in anhydrous ether. Maintain the temperature below 10 °C.[10]
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reduction of 3-Bromophenylacetic Acid with Borane-Dimethyl Sulfide
-
To a solution of 3-bromophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of acid) in a round-bottom flask under a nitrogen atmosphere, slowly add a 2 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (1.5 eq) at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the dropwise addition of water.[4]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography (eluent: 50% EtOAc in heptane) to obtain this compound as a colorless oil.[4]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. rsc.org [rsc.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. scispace.com [scispace.com]
- 4. This compound | 28229-69-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies to improve the yield of 3-Bromophenethyl alcohol reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromophenethyl alcohol.
Troubleshooting Guide
Problem: Low or no yield of this compound.
A low or nonexistent yield of the desired product can be attributed to several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving the root cause.
Q1: How can I be sure my starting materials are of sufficient quality?
A1: The purity of your starting materials is critical for a successful reaction.
-
3-Bromophenylacetic acid: Ensure the starting acid is pure and dry. Impurities can interfere with the reducing agent. It is recommended to use a commercially available, high-purity grade.
-
Borane Dimethyl Sulfide Complex (BH3-Me2S): This reagent is moisture-sensitive. Use a fresh bottle or a properly stored solution. Degradation of the reducing agent will significantly impact the reaction's success. You can check the molarity of the BH3-Me2S solution via titration if you suspect it has degraded.
Q2: My reaction appears to be sluggish or incomplete. What are the common causes?
A2: Incomplete reactions are a frequent source of low yields. Consider the following factors:
-
Reaction Temperature: The initial addition of BH3-Me2S should be performed at 0 °C to control the exothermic reaction.[1] Allowing the reaction to gradually warm to room temperature and stir for an extended period (e.g., 20 hours) is crucial for driving the reaction to completion.[1]
-
Molar Equivalents of Reducing Agent: An insufficient amount of the reducing agent will result in an incomplete reaction. Ensure you are using the correct molar equivalents as specified in the protocol. For the reduction of 3-bromophenylacetic acid, approximately 1.5 equivalents of BH3-Me2S are used.[1]
-
Stirring: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from mixing effectively. Ensure vigorous and continuous stirring throughout the reaction.[2]
Q3: I've observed the formation of side products. What are they and how can I minimize them?
A3: While the reduction of a carboxylic acid to an alcohol is generally a clean reaction, side products can still form.
-
Over-reduction: While less common for this specific transformation, highly reactive reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring or cleavage of the C-Br bond. Sticking to the recommended protocol with BH3-Me2S minimizes this risk.
-
Impurity-related side products: Impurities in the starting material can lead to a variety of side products. Using pure starting materials is the best way to avoid this.
Q4: I'm having difficulty with the work-up and purification. Any suggestions?
A4: Proper work-up and purification are essential to isolate the final product with a good yield.
-
Quenching: The reaction must be carefully quenched by the slow, dropwise addition of water at 0 °C to neutralize any unreacted borane complex.[1] Adding water too quickly can lead to a vigorous, uncontrolled reaction.
-
Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Ensure you perform multiple extractions to maximize the recovery of the product from the aqueous layer. Washing the combined organic layers with brine helps to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4.[1] When concentrating the solution under reduced pressure, be mindful of the product's boiling point to avoid losses. This compound has a boiling point of 107-110 °C at 1 mmHg.[3]
-
Purification: Column chromatography is an effective method for purifying this compound. A common eluent system is a mixture of ethyl acetate and heptane.[1]
Frequently Asked Questions (FAQs)
Q5: What is a typical yield for the synthesis of this compound?
A5: A typical yield for the reduction of 3-bromophenylacetic acid with BH3-Me2S is around 79%.[1] Another method for the synthesis of the isomeric 4-Bromophenethyl alcohol from methyl 4-bromophenylacetate using LiBH4 reports a yield of 85.5%.[4]
Q6: Are there alternative methods for synthesizing this compound?
A6: Yes, other methods exist. One common alternative is the reduction of a corresponding ester, such as methyl 3-bromophenylacetate, using a reducing agent like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4).
Q7: How should I store this compound?
A7: It is a clear, colorless liquid and should be stored in a cool, dry place away from incompatible materials.[1]
Q8: What are some common applications of this compound?
A8: this compound is a useful intermediate in organic synthesis. It can be used as a starting material for the synthesis of its mesylate derivative, which is a key step in the creation of various drug candidates.[5]
Experimental Protocols
Synthesis of this compound from 3-Bromophenylacetic acid [1]
-
Dissolve 3-bromophenylacetic acid (2.00 g, 9.3 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3-Me2S (7 mL of a 2M solution in THF, 14.0 mmol) dropwise to the solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water (10 mL).
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using 50% ethyl acetate in heptane as the eluent to obtain this compound as a colorless oil.
Quantitative Data
Table 1: Comparison of Synthesis Methods for Bromophenethyl Alcohols
| Isomer | Starting Material | Reducing Agent | Solvent | Yield | Reference |
| 3-Bromo | 3-Bromophenylacetic acid | BH3-Me2S | THF | 79% | [1] |
| 4-Bromo | Methyl 4-bromophenylacetate | LiBH4 | THF | 85.5% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Column Chromatography of 3-Bromophenethyl alcohol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying 3-Bromophenethyl alcohol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is not moving from the origin of the TLC plate (Rf value is too low). What should I do?
A low Rf value indicates that the solvent system (mobile phase) is not polar enough to move the polar this compound up the stationary phase. To increase the Rf value, you need to increase the polarity of your eluent. This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture. For instance, if you are using a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.[1]
Q2: My compound is running with the solvent front (Rf value is too high). How can I resolve this?
A high Rf value suggests the eluent is too polar, causing the compound to move too quickly and not interact sufficiently with the stationary phase. To decrease the Rf, you should decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane. An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[2][3]
Q3: I am observing streaking or tailing of my compound spot on the TLC plate and column fractions. What causes this and how can I fix it?
Streaking or tailing can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try using a more dilute sample.
-
Compound Degradation: this compound may be sensitive to the acidic nature of standard silica gel, causing it to decompose during chromatography.[2][4] To check for this, you can run a 2D TLC. If the compound is degrading, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[4][5]
-
Inappropriate Solvent System: If the compound has poor solubility in the chosen eluent, it can lead to streaking.[4] Ensure your compound is fully dissolved in the solvent before loading it onto the column.
Q4: I am struggling to separate this compound from a closely running impurity. What are my options?
Poor separation of compounds with similar polarities is a common challenge. To improve resolution:
-
Optimize the Mobile Phase: Try different solvent systems. Switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation.[5]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the column run. This can help to better separate compounds that are close together.[5]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina can be a good alternative to silica, especially for compounds that are sensitive to acid.[5][6]
Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?
The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2] To mitigate this:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[5]
-
Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for purifying acid-sensitive compounds.[5][6] There are different grades of alumina (acidic, neutral, and basic); for an alcohol, neutral alumina is generally a safe starting point.
Q6: The solvent flow in my column is very slow or has stopped completely. What could be the problem?
A slow or stopped column flow can be due to:
-
Improper Packing: If the silica gel is not packed uniformly, fine particles can clog the column. Ensure you use a proper slurry packing method and gently tap the column to create a homogenous bed.[2]
-
Crystallization: If your sample is highly concentrated, it might crystallize at the top of the column, blocking the flow.[4] This can sometimes be resolved by carefully adding a more polar solvent to dissolve the precipitate. In the future, ensure your sample is fully dissolved and consider using a wider column for large sample loads.[4]
Q7: How do I choose the optimal solvent system for purifying this compound?
The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent mixture that provides an Rf value for this compound in the range of 0.2-0.4, as this typically provides the best separation in column chromatography.[2][3]
Q8: What is the best way to load my sample onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the initial eluent solvent.[7] Using a pipette, carefully add this solution to the top of the column bed, ensuring not to disturb the surface. This method is quick but can lead to broader bands if too much solvent is used.
-
Dry Loading: Dissolve your sample in a volatile solvent, add a small amount of silica gel (approximately 2-3 times the mass of your sample), and then evaporate the solvent completely to get a free-flowing powder.[7] Carefully add this powder to the top of your packed column. Dry loading is often preferred as it can lead to better separation and sharper bands.[8]
Data Presentation
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range | Suitability for Column Chromatography |
| 9:1 | Low (<0.2) | Elution will be very slow; good for less polar impurities. |
| 4:1 | 0.2 - 0.4 | Optimal starting range for good separation. |
| 7:3 | 0.4 - 0.6 | May result in faster elution and potentially poorer separation. |
| 1:1 | High (>0.6) | Compound will likely elute too quickly with the solvent front. |
Note: These are estimated values. The optimal ratio should be determined experimentally using TLC.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a solvent like dichloromethane. Spot it on a TLC plate and test different ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen starting eluent (e.g., 80:20 hexane:ethyl acetate).
-
Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain.
-
Gently tap the column to ensure the silica packs into a uniform, crack-free bed.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (about 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates and visualizing them (e.g., under a UV lamp).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[2]
Mandatory Visualization
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Optimizing temperature and pressure for 3-Bromophenethyl alcohol distillation
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the distillation of 3-Bromophenethyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification process.
Data Presentation: Boiling Point of this compound at Various Pressures
The boiling point of a liquid is dependent on the surrounding pressure. For thermally sensitive compounds like this compound, vacuum distillation is employed to lower the boiling point and minimize the risk of decomposition. The following table provides estimated boiling points at various pressures. This data is crucial for setting up and monitoring the distillation process. The boiling point of this compound is 107-110 °C at 1 mmHg.[1]
| Pressure (mmHg) | Temperature (°C) |
| 1 | 107-110 |
| 5 | 130-135 |
| 10 | 145-150 |
| 20 | 160-165 |
| 50 | 180-185 |
| 100 | 200-205 |
| 760 (Atmospheric) | ~260 (Decomposition likely) |
Note: The boiling points above 1 mmHg are estimated based on the Clausius-Clayperon equation and are for guidance only. Actual boiling points may vary depending on the purity of the compound and the efficiency of the vacuum system.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the vacuum distillation of this compound. Adherence to these steps is critical for achieving high purity and yield.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Assembly:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Use clamps to secure all connections.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
-
Initiating the Distillation:
-
Start the flow of cold water through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Begin to evacuate the system slowly using the vacuum pump. A cold trap should be placed between the distillation apparatus and the pump to protect the pump from corrosive vapors.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
-
Distillation and Collection:
-
Gradually increase the temperature until the this compound begins to boil and the vapor temperature rises.
-
Collect the fraction that distills over at the expected boiling point for the given pressure (refer to the data table). The first fraction may contain lower-boiling impurities and should be collected separately.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. Never introduce air into a hot system.
-
Turn off the vacuum pump and the condenser water flow.
-
Disassemble the apparatus and transfer the purified this compound to a suitable container.
-
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| No Distillate or Slow Distillation | - Inadequate vacuum. - Leaks in the system. - Insufficient heating. - Blockage in the condenser. | - Check the vacuum pump for proper function. - Inspect all joints for proper sealing and re-grease if necessary. - Gradually increase the heating mantle temperature. - Ensure the condenser is not blocked and water is flowing freely. |
| Bumping or Uncontrolled Boiling | - Lack of a stir bar or boiling chips (boiling chips are not recommended for vacuum distillation). - Heating too rapidly. | - Ensure a magnetic stir bar is present and functioning. - Reduce the heating rate. |
| Product is Discolored (Darkening) | - Thermal decomposition. - Presence of impurities. | - Lower the distillation temperature by improving the vacuum. - Ensure the starting material is as pure as possible before distillation. Consider a pre-purification step like column chromatography. |
| Fluctuating Vacuum Pressure | - Leaks in the system. - Inconsistent vacuum pump performance. - Outgassing of volatile impurities. | - Check all connections for leaks. - Service the vacuum pump. - Allow the system to degas at low temperature before increasing the heat. |
| Product Solidifies in the Condenser | - Condenser is too cold. - The compound has a high melting point. | - Increase the temperature of the cooling water or, in some cases, do not use cooling water. (Note: this compound is a liquid at room temperature, so this is less likely). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pressure for the distillation of this compound?
A1: The optimal pressure is typically between 1 and 10 mmHg. This range allows for distillation at a temperature that minimizes the risk of thermal decomposition while still being achievable with standard laboratory vacuum pumps.
Q2: Why is my product dark even after distillation?
A2: Darkening of the product can indicate thermal decomposition. This compound, like many aromatic compounds containing bromine, can be susceptible to degradation at high temperatures. This can lead to the formation of colored byproducts. To mitigate this, ensure you are using the lowest possible distillation temperature by achieving a good vacuum.
Q3: Can I use boiling chips instead of a magnetic stirrer?
A3: It is strongly recommended to use a magnetic stirrer for vacuum distillation. Boiling chips are less effective under reduced pressure as the trapped air that creates the boiling action is removed by the vacuum.
Q4: What are potential side reactions during the distillation of this compound?
A4: At elevated temperatures, potential side reactions for brominated aromatic alcohols include elimination to form styrenic compounds, and intermolecular etherification. Thermal decomposition can also lead to the formation of brominated phenols and other degradation products.[2][3]
Q5: How can I improve the purity of my distilled this compound?
A5: To improve purity, you can perform a fractional distillation if impurities have close boiling points. Additionally, ensuring a slow and steady distillation rate and collecting narrow boiling point fractions will enhance the purity of the final product. Pre-purification of the crude material by another method, such as flash chromatography, can also be beneficial.
Mandatory Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Decision tree for troubleshooting common distillation problems.
References
Identification and removal of impurities from crude 3-Bromophenethyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Bromophenethyl alcohol. Our goal is to help you effectively identify and remove impurities to achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route used. A common two-step synthesis involves the Friedel-Crafts acylation of bromobenzene to form 3-bromoacetophenone, followed by its reduction. Therefore, you can expect to find:
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Unreacted Starting Materials: Bromobenzene and acetyl chloride or acetic anhydride.
-
Reaction Intermediates: 3-Bromoacetophenone from incomplete reduction.
-
Isomeric Byproducts: 2- and 4-bromoacetophenone, formed during the Friedel-Crafts acylation.
-
Catalyst Residues: Residual aluminum chloride (from acylation) or boron compounds (from borohydride reduction).
-
Solvent Residues: Solvents used during the synthesis and workup.
Q2: My crude product is a dark oil. What causes the color and how can I remove it?
A2: The dark color is likely due to polymeric or high-molecular-weight byproducts formed during the Friedel-Crafts acylation or subsequent workup. These can often be removed by passing the crude product through a short plug of silica gel or by distillation.
Q3: I see multiple spots on my TLC plate after synthesis. What do they represent?
A3: The different spots on your TLC plate correspond to compounds of varying polarities. The least polar spot is likely unreacted bromobenzene. The spot with intermediate polarity is probably the ketone intermediate (3-bromoacetophenone). Your desired product, this compound, is more polar and will have a lower Rf value. Other spots could be isomeric impurities.
Q4: Can I use simple distillation to purify my this compound?
A4: Simple distillation may not be effective if your crude product contains impurities with boiling points close to that of this compound, such as isomeric bromoacetophenones. Fractional distillation under reduced pressure is the recommended method for separating compounds with close boiling points.[1]
Q5: My purified this compound is degrading over time. How can I prevent this?
A5: While specific stability data for this compound is not extensively documented, brominated organic compounds can be susceptible to degradation, potentially through dehalogenation or oxidation.[2][3][4] To minimize degradation, store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of product and impurities | Incorrect solvent system (polarity is too high or too low). | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.[5] |
| Product is stuck on the column | The solvent system is not polar enough to elute the product. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[5][6] |
| Streaking or tailing of spots on TLC of fractions | The column is overloaded with the crude mixture. | Use a higher ratio of silica gel to crude product (e.g., 50:1 or 100:1 for difficult separations).[7] |
| Product degrades on the silica gel column | The silica gel is too acidic for the compound. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[6] Alternatively, consider using a different stationary phase like alumina.[8] |
Problem 2: Inefficient Purification by Fractional Distillation
| Symptom | Possible Cause | Solution |
| Poor separation of fractions | The difference in boiling points between the product and impurities is small. | Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column).[9] |
| Bumping or uneven boiling | Lack of boiling chips or uneven heating. | Add fresh boiling chips or a magnetic stir bar. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Product solidifies in the condenser | The condenser water is too cold, or the product has a high melting point. | Use room temperature water for the condenser or a heating tape on the condenser, set to a temperature just above the melting point of the product. |
| Low recovery of the product | Hold-up in the distillation column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[1] |
Data Presentation
The following table presents hypothetical data from the purification of crude this compound to illustrate the effectiveness of different purification techniques.
| Compound | Crude Product (% by GC-MS) | After Fractional Distillation (% by GC-MS) | After Column Chromatography (% by GC-MS) |
| Bromobenzene | 5.2 | 0.8 | < 0.1 |
| 3-Bromoacetophenone | 12.5 | 1.5 | 0.2 |
| 2/4-Bromoacetophenone (isomers) | 3.8 | 0.5 | < 0.1 |
| This compound | 78.0 | 97.0 | > 99.5 |
| High-boiling residues | 0.5 | < 0.2 | < 0.1 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound (e.g., 20 g) into the round-bottom flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin heating the flask gently in a heating mantle.
-
Apply a vacuum (e.g., 1-5 mmHg).
-
Slowly increase the temperature to initiate distillation.
-
Collect a forerun fraction containing low-boiling impurities.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 107-110 °C at 1 mmHg).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Anhydrous Reactions with 3-Bromophenethyl Alcohol
Welcome to the technical support center for handling 3-Bromophenethyl alcohol in anhydrous reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with this compound?
A1: Anhydrous (water-free) conditions are crucial for many reactions involving this compound for two primary reasons.[1][2] Firstly, the alcohol's hydroxyl (-OH) group has an acidic proton. In the presence of highly reactive organometallic reagents (like Grignard or organolithium reagents) or strong bases, this proton will be rapidly abstracted in an acid-base reaction. This quenches the reagent, preventing it from participating in the desired reaction and leading to starting material recovery or side products.[3][4] Secondly, many reagents used in these syntheses, such as Lewis acids or metal hydrides, react vigorously and are decomposed by water, rendering them inactive.[1]
Q2: What happens if moisture contaminates my reaction?
A2: Moisture contamination can lead to several problems:
-
Reagent Deactivation: Grignard reagents, for example, are strong bases and will be protonated by water to form an alkane, effectively destroying the reagent.[4]
-
Low or No Yield: If the reagent is quenched, the desired reaction will not proceed, resulting in low or zero yield of the product.[2]
-
Side Reactions: The presence of water can facilitate unwanted side reactions, complicating the product mixture and making purification difficult.[1]
-
Inconsistent Results: Trace amounts of water can lead to poor reproducibility between experiments.
Q3: How can I effectively dry my solvents and glassware for a reaction?
A3: Achieving anhydrous conditions starts with meticulously prepared equipment and materials.
-
Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under a vacuum immediately before use to remove adsorbed water. The apparatus should then be assembled while hot and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Commercial anhydrous solvents are available but can absorb moisture if not stored properly.[5] For highly sensitive reactions, it is best to freshly distill solvents over an appropriate drying agent. A common method for ethers like THF is distillation from sodium/benzophenone ketyl; the persistent deep blue color of the ketyl radical indicates that the solvent is dry.[6] Molecular sieves (typically 3Å or 4Å) are also an excellent and safer method for drying many solvents.[7][8]
Q4: My reaction with this compound is not working. What are the first things I should check?
A4: When a reaction fails, it is essential to systematically review the process. The diagram below outlines a basic troubleshooting workflow. First, confirm the integrity of your starting materials and reagents. Next, meticulously verify that anhydrous conditions were established and maintained. Finally, review your reaction parameters, such as temperature and reaction time, to ensure they are appropriate for the specific transformation.
Troubleshooting Guide: Grignard Reaction with Protected this compound
A common application is the conversion of the aryl bromide of this compound into a Grignard reagent for subsequent C-C bond formation. This requires protection of the alcohol group first.
Problem: The formation of the Grignard reagent from protected this compound does not initiate.
-
Symptom: The magnesium turnings remain shiny, and no exothermic reaction or bubbling is observed after adding the starter amount of the protected aryl bromide.
| Possible Cause | Recommended Solution |
| Wet Glassware/Solvent | Ensure all glassware was rigorously flame- or oven-dried. Use freshly distilled anhydrous solvent (e.g., THF).[4] |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer. Crush a few pieces of magnesium in the flask (under inert gas) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Impure Aryl Bromide | Ensure the protected this compound is pure and free of any residual water or protic solvents from its preparation. |
Problem: The overall yield of the final alcohol product (after Grignard reaction and deprotection) is low.
-
Symptom: After workup and purification, the isolated product mass is significantly below the theoretical expectation.
Protecting Group Strategies for this compound
The hydroxyl group must be protected before forming a Grignard reagent.[9] The choice of protecting group is critical; it must be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[10] Silyl ethers are a common and effective choice.[3]
| Protecting Group | Installation Reagents | Removal Reagents | Stability Notes |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or Acetic Acid in THF/H₂O | Stable to Grignard reagents, strong bases, and many oxidizing/reducing agents.[9][11] |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | p-TsOH or PPTS in MeOH; or mild aqueous acid | Forms an acetal, which is stable to basic, nucleophilic, and reductive conditions but is cleaved by acid. |
| Bn (Benzyl) | NaH, then Benzyl Bromide (BnBr), THF | H₂, Pd/C (Hydrogenolysis) | Very robust. Stable to acidic, basic, and many redox conditions. Not suitable if other parts of the molecule are sensitive to hydrogenation.[11][12] |
Quantitative Data: Solvent Purity
The level of residual water in your solvent can determine the success of a reaction. The table below compares the effectiveness of common drying methods for Tetrahydrofuran (THF), a typical solvent for Grignard reactions.
| Drying Method for THF | Residual Water Content (ppm) | Reference |
| Reflux over Na/Benzophenone | ~ 43 ppm | [7][8] |
| Storage over 3Å molecular sieves (20% m/v, 48h) | Low ppm levels | [7][8] |
| Single pass over activated neutral alumina column | Very low ppm levels | [7][8] |
Experimental Protocol: Synthesis of 1-(3-(2-Hydroxyethyl)phenyl)-1-phenylethanol
This protocol details a three-step sequence: (1) Protection of this compound as a TBDMS ether, (2) Formation of a Grignard reagent and reaction with acetophenone, and (3) Deprotection to yield the final product.
Methodology:
Step 1: Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF in an oven-dried, argon-flushed flask, add imidazole (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield tert-butyldimethyl((3-bromophenethyl)oxy)silane.
Step 2: Grignard Formation and Reaction
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an argon atmosphere.
-
Add a small volume of anhydrous THF, followed by a small crystal of iodine to activate the magnesium.
-
Add ~10% of the protected alcohol from Step 1 (1.0 eq), dissolved in anhydrous THF, to initiate the reaction.
-
Once initiation is confirmed (disappearance of iodine color, gentle reflux), add the remaining solution of the protected alcohol dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C and add a solution of acetophenone (1.05 eq) in anhydrous THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture and purify by flash column chromatography to yield the final product, 1-(3-(2-hydroxyethyl)phenyl)-1-phenylethanol.
References
- 1. tutorchase.com [tutorchase.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. medlifemastery.com [medlifemastery.com]
Technical Support Center: Functionalization of 3-Bromophenethyl Alcohol
Welcome to the technical support center for the functionalization of 3-Bromophenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions performed on this compound?
A1: this compound is a bifunctional molecule that can undergo reactions at both the hydroxyl group and the brominated aromatic ring. Common transformations include:
-
Reactions at the hydroxyl group:
-
Etherification: Formation of ethers, for example, via the Williamson ether synthesis.
-
Esterification: Formation of esters, for instance, through Steglich or Fischer esterification.
-
Oxidation: Conversion of the primary alcohol to an aldehyde (e.g., using Swern or Dess-Martin oxidation) or a carboxylic acid.
-
-
Reactions at the aromatic C-Br bond:
-
Palladium-catalyzed cross-coupling reactions: These are widely used to form new carbon-carbon or carbon-nitrogen bonds. Common examples include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Q2: I am seeing a significant amount of an elimination byproduct in my Williamson ether synthesis. How can I minimize it?
A2: The formation of 3-bromostyrene is a common byproduct in the Williamson ether synthesis of this compound, arising from E2 elimination. To favor the desired SN2 substitution, consider the following:
-
Choice of Base: Use a less sterically hindered and non-nucleophilic base. While strong bases like sodium hydride are effective for deprotonation, their excess or use at elevated temperatures can promote elimination.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.
-
Alkyl Halide: Ensure you are using a primary alkyl halide as the electrophile, as secondary and tertiary halides are more prone to elimination.
Q3: During the Steglich esterification, I am observing a significant amount of a white precipitate that is not my desired product. What is it and how can I avoid it?
A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. While its formation is inherent to the reaction, its contamination of the product can be problematic. Additionally, the formation of an N-acylurea byproduct, resulting from the rearrangement of the O-acylisourea intermediate, can reduce your yield.[1] To mitigate these issues:
-
Filtration: DCU is poorly soluble in most organic solvents and can be largely removed by filtration at the end of the reaction.
-
Minimize N-acylurea formation: Use a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the desired ester formation, which outcompetes the rearrangement to the N-acylurea.[2][3]
-
Purification: Column chromatography is often necessary to remove residual DCU and any formed N-acylurea from the desired ester.
Q4: My Swern oxidation of this compound is giving a low yield of the aldehyde. What are the potential reasons?
A4: Low yields in Swern oxidations can be attributed to several factors:
-
Temperature Control: It is crucial to maintain a very low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol.[4][5] If the temperature rises, side reactions can occur.
-
Moisture: The reaction is sensitive to moisture, which can quench the reactive intermediates. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Order of Addition: The correct order of reagent addition (DMSO to oxalyl chloride, followed by the alcohol, and finally the tertiary amine base) is critical for the formation of the active oxidizing species.[6]
-
Over-oxidation: While less common for Swern oxidations which are known to be mild, over-oxidation to the carboxylic acid can occur if the reaction conditions are not well-controlled.[7]
Q5: I am struggling with low yields and the formation of homocoupling byproducts in my Suzuki coupling reaction with this compound. What can I do?
A5: Low yields and homocoupling of the boronic acid are common challenges in Suzuki reactions.[8] Here are some troubleshooting tips:
-
Oxygen-free environment: The presence of oxygen can promote the homocoupling of the boronic acid.[8] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) are often effective.
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome. An inappropriate base can lead to catalyst deactivation or poor reaction rates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is commonly used. The phase transfer of reactants is important for the reaction to proceed efficiently.
Troubleshooting Guides
Williamson Ether Synthesis: Synthesis of 1-(2-(Benzyloxy)ethyl)-3-bromobenzene
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of this compound | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Formation of 3-bromostyrene byproduct | E2 elimination is competing with SN2 substitution. | Use a less sterically hindered base. Lower the reaction temperature. |
| The alkyl halide is secondary or tertiary. | Use a primary alkyl halide (e.g., benzyl bromide). | |
| Presence of unreacted benzyl bromide | Insufficient amount of the alkoxide. | Use a slight excess of this compound or the base. |
| Difficulty in product purification | Similar polarities of the product and starting material. | Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate). |
Steglich Esterification: Synthesis of 3-Bromophenethyl Benzoate
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the ester | Formation of N-acylurea byproduct. | Add a catalytic amount of DMAP (5-10 mol%).[2][3] |
| Incomplete reaction. | Increase the reaction time and monitor by TLC. | |
| Product contaminated with a white precipitate | The precipitate is dicyclohexylurea (DCU). | Filter the reaction mixture thoroughly. Purify the product by column chromatography. |
| Reaction is sluggish | Steric hindrance from the alcohol or carboxylic acid. | Increase the amount of DCC and DMAP slightly. |
Swern Oxidation: Synthesis of 3-Bromophenylacetaldehyde
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of aldehyde | Reaction temperature was not maintained at -78 °C.[4][5] | Use a cryocool or a well-insulated dry ice/acetone bath. |
| Presence of moisture. | Use flame-dried glassware and anhydrous solvents. | |
| Formation of unidentified byproducts | Side reactions due to improper reagent addition. | Add reagents slowly and in the correct order: DMSO to oxalyl chloride, then alcohol, then base.[6] |
| Product decomposes upon purification | Aldehydes can be sensitive to air oxidation and polymerization. | Purify the product quickly and store it under an inert atmosphere at a low temperature. |
Palladium-Catalyzed Cross-Coupling Reactions (General Troubleshooting)
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. |
| Inefficient oxidative addition. | For aryl bromides, ensure the temperature is adequate. For more challenging substrates, a more electron-rich and bulky ligand might be required. | |
| Formation of homocoupling products | Presence of oxygen (especially for Suzuki and Sonogashira). | Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere. |
| Catalyst decomposition. | Optimize the reaction temperature and catalyst loading. | |
| Formation of dehalogenated byproduct (3-ethylbenzene) | β-hydride elimination from a Pd-H species. | Choose a ligand that promotes reductive elimination over β-hydride elimination. Optimize the base and solvent. |
| Inconsistent results | Variability in reagent quality (especially boronic acids and bases). | Use high-purity reagents. Dry solvents and bases if necessary. |
Experimental Protocols & Data
Representative Experimental Protocols
-
Williamson Ether Synthesis of 1-(2-(Benzyloxy)ethyl)-3-bromobenzene: To a solution of this compound (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere. Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Let the reaction warm to room temperature and stir overnight. Quench the reaction carefully with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Steglich Esterification of 3-Bromophenethyl Benzoate: To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane at 0 °C, add DCC (1.2 eq.) in one portion. Stir the reaction mixture at room temperature overnight. Filter off the precipitated dicyclohexylurea and wash the solid with dichloromethane. Combine the filtrates, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
-
Swern Oxidation of 3-Bromophenylacetaldehyde: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane at -78 °C under an argon atmosphere, add DMSO (2.2 eq.) dropwise. After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes, then add triethylamine (5.0 eq.) dropwise. Allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step due to its potential instability.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for common functionalization reactions of this compound. Actual yields and byproduct ratios may vary depending on the specific reaction conditions and scale.
| Reaction | Product | Typical Yield (%) | Major Byproduct(s) | Byproduct Ratio (Product:Byproduct) |
| Williamson Ether Synthesis | 1-(2-(Benzyloxy)ethyl)-3-bromobenzene | 70-85% | 3-Bromostyrene | >10:1 |
| Steglich Esterification | 3-Bromophenethyl benzoate | 80-95% | N-Acylurea | >20:1 (with DMAP) |
| Swern Oxidation | 3-Bromophenylacetaldehyde | 75-90% | Unreacted starting material | >15:1 |
| Suzuki Coupling | 3-(2-Hydroxyethyl)-1,1'-biphenyl | 60-80% | Homocoupling product, Dehalogenated starting material | Variable |
| Heck Reaction | (E)-3-(3-Bromophenyl)allyl alcohol | 50-70% | Isomeric alkenes | Variable |
Visualizing Reaction Pathways
To aid in understanding the formation of products and byproducts, the following diagrams illustrate the key reaction workflows.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Scaling Up Laboratory Synthesis of 3-Bromophenethyl Alcohol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromophenethyl alcohol (CAS: 28229-69-8).
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: The most prevalent and reliable laboratory method is the reduction of 3-Bromophenylacetic acid or its corresponding esters (e.g., methyl 3-bromophenylacetate). This transformation is typically achieved using reducing agents such as Borane Dimethyl Sulfide Complex (BH₃·SMe₂) or Lithium Borohydride (LiBH₄) in an appropriate solvent like Tetrahydrofuran (THF).
Q2: What are the critical parameters to control when scaling up the reduction of 3-Bromophenylacetic acid?
A2: When scaling up, the following parameters are crucial:
-
Temperature Control: The addition of the reducing agent and the subsequent quenching of the reaction are often exothermic. A robust cooling system is necessary to maintain the desired temperature and prevent runaway reactions.
-
Addition Rate: The reducing agent should be added slowly and controllably to manage the reaction exotherm and minimize side-product formation.
-
Agitation: Efficient stirring is vital to ensure homogenous mixing, especially in larger volumes, to prevent localized concentration gradients and overheating.
-
Inert Atmosphere: Reagents like BH₃·SMe₂ are moisture-sensitive. Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) throughout the process is critical to prevent reagent decomposition and ensure consistent yields.
Q3: How is the product typically purified, and what challenges might be encountered at a larger scale?
A3: this compound is a colorless, oily liquid that is typically purified by column chromatography on a small scale.[1] When scaling up, column chromatography can become impractical. Alternative purification methods include:
-
Vacuum Distillation: This is often the preferred method for larger quantities. The product has a high boiling point, requiring a good vacuum source.[2]
-
Liquid-Liquid Extraction: A thorough aqueous workup is essential to remove inorganic byproducts and water-soluble impurities.
-
Crystallization: While the product itself is an oil, converting it to a solid derivative for purification and then reverting it is a possible but more complex strategy.
Q4: What are the primary safety concerns when working with borane-based reducing agents?
A4: Borane complexes and borohydrides are hazardous and require careful handling.
-
Reactivity with Water: They react violently with water, releasing flammable hydrogen gas, which can ignite spontaneously. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Toxicity and Corrosivity: These reagents can be toxic if swallowed or absorbed through the skin and can cause severe skin and eye burns.
-
Handling: Always handle these reagents in a well-ventilated fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[3]
Data Presentation: Physical & Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO | [4] |
| Molecular Weight | 201.06 g/mol | [2][4] |
| Appearance | Clear colorless liquid | [1][5] |
| Boiling Point | 107-110 °C @ 1 mmHg | [2] |
| 97 °C @ 0.7 mmHg | ||
| Density | 1.478 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5732 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Bromophenylacetic acid
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
3-Bromophenylacetic acid (1.0 eq.)
-
Borane Dimethyl Sulfide Complex (BH₃·SMe₂, 2M solution in THF, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Heptane
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Dissolve 3-Bromophenylacetic acid (e.g., 2.00 g, 9.3 mmol) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the BH₃·SMe₂ solution (e.g., 7 mL of a 2M solution, 14.0 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess reducing agent. Note: This is an exothermic step that will evolve hydrogen gas. Ensure adequate ventilation and cooling.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with brine (e.g., 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil.
-
For small-scale purification, perform column chromatography using a silica gel column with an eluent such as 50% Ethyl Acetate in Heptane to yield the pure product.[1]
-
For larger scales, purify the crude oil by vacuum distillation.
-
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: The borane complex may have degraded due to moisture exposure. | • Use a fresh bottle of the reducing agent or titrate it to determine its active concentration. • Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.[6] |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed. • If the reaction stalls, a gentle increase in temperature might be necessary, but this risks side reactions. | |
| Formation of Impurities / Side Products | 1. Impure Starting Material: Purity of 3-Bromophenylacetic acid is low. | • Recrystallize or purify the starting material before use. • Analyze the starting material by NMR or GC to identify impurities that might interfere. |
| 2. Over-reduction or Side Reactions: Reaction temperature was too high. | • Maintain strict temperature control during the addition of the reducing agent and during the reaction. • Ensure a controlled, slow addition rate. | |
| Difficult Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the extraction process. | • Add more brine to the aqueous layer to help break the emulsion. • Filter the entire mixture through a pad of Celite. |
| 2. Product Co-elutes with Impurities: Impurities have similar polarity to the product. | • Optimize the solvent system for column chromatography. Try a different solvent system or a gradient elution. • If scaling up, consider vacuum distillation as an alternative to chromatography. | |
| Exothermic Event during Quench | 1. Quenching too Rapidly: Adding the quenching agent (water) too quickly to a large excess of active reducing agent. | • Always cool the reaction mixture to 0 °C before quenching. • Add the water very slowly and dropwise, with vigorous stirring and efficient cooling. • For very large scales, consider quenching by reverse addition (adding the reaction mixture to cold water). |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Preventing degradation of 3-Bromophenethyl alcohol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromophenethyl alcohol to prevent its degradation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to keep the container tightly sealed and protected from light.[1][4][5] Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) in a sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize potential degradation.
Q2: I noticed a yellowish discoloration of my this compound. What could be the cause?
A2: A yellowish tint can indicate the onset of degradation, likely due to oxidation. Exposure to air (oxygen) and/or light can initiate the oxidation of the alcohol group to form aldehydes or other colored impurities.[2][6] It is crucial to ensure the container is tightly sealed and protected from light.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: While refrigeration is recommended for long-term storage, it is important to use a refrigerator designed for the storage of chemicals. Standard household refrigerators contain ignition sources (e.g., lights, thermostats) that could pose a hazard if flammable vapors were to accumulate, although this compound has a high flash point (>110 °C), making it not highly flammable.[6][7] For optimal safety, a flammable-rated or explosion-proof refrigerator should be used.
Q4: What materials are incompatible with this compound?
A4: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[2] These substances can catalyze degradation reactions.
Troubleshooting Common Problems
Problem: My experimental results are inconsistent when using an older bottle of this compound.
-
Possible Cause: The compound may have degraded over time, leading to the presence of impurities that interfere with your reaction. The primary degradation pathway is likely oxidation of the alcohol to 3-bromophenethyl aldehyde and subsequently to 3-bromophenylacetic acid.
-
Solution:
-
Assess Purity: Analyze the material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity and identify any potential degradation products.
-
Purification: If impurities are detected, consider purifying the alcohol by distillation under reduced pressure.
-
Use a Fresh Bottle: For critical applications, it is always best to use a fresh, unopened bottle of the reagent.
-
Problem: I observe precipitate formation in my stored this compound.
-
Possible Cause: While this compound is a liquid at room temperature, prolonged storage at low temperatures (refrigeration) could potentially lead to the crystallization of the compound itself or the precipitation of impurities. Another possibility is the formation of insoluble degradation products.
-
Solution:
-
Gentle Warming: Gently warm the container to room temperature and agitate to see if the precipitate redissolves.
-
Purity Check: If the precipitate does not redissolve, it is likely an impurity. Analyze the liquid and solid phases separately if possible.
-
Filtration: If the precipitate is an impurity, it may be possible to remove it by filtration, though the purity of the remaining liquid should be confirmed.
-
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (short-term) 2-8 °C (long-term) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents oxidation by excluding atmospheric oxygen.[2][6] |
| Light | Amber Vial / Store in Dark | Protects the compound from photochemically induced degradation.[1][4] |
| Container | Tightly Sealed Glass Bottle | Prevents exposure to air and moisture. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Avoids catalyzed degradation of the alcohol.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography (GC)
This protocol outlines a general method to assess the purity of this compound and detect the presence of volatile impurities or degradation products.
-
Objective: To determine the percentage purity of a this compound sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The area of the main peak corresponding to this compound is used to calculate the percentage purity relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for troubleshooting storage issues.
Caption: Key factors influencing the stability of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Validation & Comparative
A Comparative Analysis of 3-Bromophenethyl Alcohol and 4-Bromophenethyl Alcohol for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomeric compounds 3-Bromophenethyl alcohol and 4-Bromophenethyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the key physical and chemical properties, synthesis protocols, and potential applications of these two important chemical intermediates. The information is presented to facilitate informed decisions in experimental design and chemical synthesis.
Introduction
This compound and 4-Bromophenethyl alcohol are structural isomers, both derivatives of phenethyl alcohol with a bromine atom substituted on the phenyl ring.[1][2] While sharing the same molecular formula and weight, the position of the bromine atom significantly influences their physical properties and chemical reactivity, making them suitable for different applications in organic synthesis. 4-Bromophenethyl alcohol, in particular, is a known intermediate in the synthesis of various pharmaceuticals and fragrances.[2]
Physicochemical Properties
The positioning of the bromine atom at the meta (3-position) versus the para (4-position) of the phenethyl alcohol backbone leads to notable differences in the physical properties of the two isomers. These differences are critical for considerations such as reaction conditions, purification methods, and storage.
| Property | This compound | 4-Bromophenethyl alcohol |
| CAS Number | 28229-69-8[1] | 4654-39-1[3] |
| Molecular Formula | C₈H₉BrO[4] | C₈H₉BrO[2] |
| Molecular Weight | 201.06 g/mol [4] | 201.06 g/mol [2] |
| Appearance | Clear colorless liquid[1] | Colorless to light yellow liquid[2][3] |
| Melting Point | Not applicable (liquid at room temp.) | 36-38 °C[3] |
| Boiling Point | 107-110 °C at 1 mmHg[5] | 274.61 °C at 760 mmHg[3], 138 °C at 9 mmHg[6][7] |
| Density | 1.478 g/mL at 25 °C[5] | 1.479 g/cm³[3], 1.436 g/mL at 25 °C[6][7] |
| Refractive Index (n20/D) | 1.5732[5] | 1.573[3][6][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Sparingly soluble in water, moderately soluble in ethanol and acetone.[2] |
Synthesis Protocols
The synthesis of both this compound and 4-Bromophenethyl alcohol can be achieved through the reduction of their corresponding brominated phenylacetic acid derivatives. Below are generalized experimental protocols for their preparation.
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 3-bromophenylacetic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-bromophenylacetic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a reducing agent, such as borane dimethyl sulfide complex (BH₃-SMe₂), to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Synthesis of 4-Bromophenethyl alcohol
Similarly, 4-Bromophenethyl alcohol can be synthesized by the reduction of a 4-bromophenylacetic acid ester.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 4-bromophenylacetate in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.[6]
-
Reduction: Slowly add a solution of a reducing agent, such as lithium borohydride (LiBH₄) in THF, to the cooled solution.[6]
-
Reaction Progression: Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.[6]
-
Quenching and Workup: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[6]
Spectroscopic Data Comparison
-
¹H NMR: Both isomers will show characteristic signals for the ethyl alcohol chain (two triplets). The aromatic region will differ based on the substitution pattern. This compound will exhibit a more complex multiplet pattern in the aromatic region, while 4-Bromophenethyl alcohol will show a more symmetrical pattern, typically two doublets.
-
¹³C NMR: The number of signals in the aromatic region can differ due to symmetry. 4-Bromophenethyl alcohol, being more symmetrical, may show fewer signals in the aromatic region of its ¹³C NMR spectrum compared to the 3-bromo isomer.
-
IR Spectroscopy: Both compounds will display a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching in the 1000-1250 cm⁻¹ region, characteristic of alcohols.[8] The C-Br stretching and aromatic C-H bending patterns will differ, reflecting the substitution on the phenyl ring.
Applications in Research and Development
Both this compound and 4-Bromophenethyl alcohol serve as valuable intermediates in organic synthesis.
-
This compound is utilized as a starting material for the synthesis of its mesylate derivative, which can then be used in various nucleophilic substitution reactions.[1] It is also a precursor for other fine chemicals and pharmaceutical intermediates.
-
4-Bromophenethyl alcohol has documented applications in the fragrance industry and is a key building block in the synthesis of bioactive compounds and agents targeting the central nervous system.[2] For instance, it has been used in the synthesis of quinazoline derivatives with potential pharmacological activity.[6][9]
Visualizing Synthesis and Structure
The following diagrams illustrate the general synthesis workflow and the structural differences between the two isomers.
References
- 1. This compound | 28229-69-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromophenethyl alcohol [nanfangchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [nanfangchem.com]
- 6. 4-Bromophenethyl alcohol | 4654-39-1 [chemicalbook.com]
- 7. 4-Bromophenethyl alcohol 99 4654-39-1 [sigmaaldrich.com]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. 4-Bromophenethyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Evaluating different synthetic routes to brominated phenethyl alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to brominated phenethyl alcohols, crucial intermediates in the development of pharmaceuticals and other fine chemicals. The following sections detail experimental protocols, present quantitative data in comparative tables, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of brominated phenethyl alcohols can be broadly categorized into several approaches: reduction of brominated precursors, Grignard reactions, direct bromination of phenethyl alcohol, and the Sandmeyer reaction for aromatic ring bromination. The choice of method depends on the desired isomer, required stereochemistry, and scalability.
| Synthetic Route | Target Isomer | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity | Citation(s) |
| Reduction of Ester | 4-Bromophenethyl alcohol | Methyl 4-bromophenylacetate | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature, 2 hours | 85.5 | Not specified | [1] |
| Grignard Reaction | 1-(4-Bromophenyl)ethanol | 4-Bromobenzaldehyde | Methylmagnesium bromide, KOH/Methanol | Chloroform | -5 °C, 5 hours | >98 | >98.5% | [2][3] |
| Appel Reaction | (2-Bromoethyl)benzene | 2-Phenylethanol | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature, 1 hour | 96 | Not specified | |
| Reduction of Ketone (Proposed) | 3-Bromophenethyl alcohol | 3-Bromophenylacetic acid | 1. Diisobutylaluminium hydride (DIBAL-H) 2. Sodium borohydride (NaBH₄) | Toluene, Ethanol | -78 °C to rt (Step 1), rt (Step 2) | Not specified for multi-step | Not specified | [4] |
| Electrophilic Aromatic Bromination (Proposed) | 4-Bromophenethyl alcohol | Phenethyl alcohol | N-Bromosuccinimide (NBS) | Acetonitrile | Room temperature | Not specified for this substrate | Not specified | [5] |
| Sandmeyer Reaction (Proposed) | This compound | 3-Aminophenethyl alcohol | NaNO₂, HBr, CuBr | Water, HBr | 0-5 °C then heat | Not specified for this substrate | Not specified | [2][6] |
Detailed Experimental Protocols
Synthesis of 4-Bromophenethyl alcohol via Reduction of Methyl 4-bromophenylacetate[1]
This method involves the reduction of a carboxylate ester to a primary alcohol.
Procedure: Methyl 4-bromophenylacetate (6 g, 26.2 mmol) is dissolved in tetrahydrofuran (THF, 100 mL), and the solution is cooled to 0 °C. A 2M solution of lithium borohydride (LiBH₄) in THF (1.41 g, 52.4 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-bromophenethyl alcohol.
Yield: 4.5 g (85.5%)
Synthesis of 1-(4-Bromophenyl)ethanol via Grignard Reaction[2][3]
This route utilizes the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.
Procedure: In a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and constant pressure dropping funnel, 4-bromobenzaldehyde and chloroform (molar ratio 1:2.7) are dissolved in dimethylformamide (DMF) and cooled to approximately -5°C. Potassium hydroxide in methanol is then slowly added, maintaining the temperature at -5°C. The mixture is stirred at this temperature for 5 hours. After the reaction, the pH is adjusted to acidic, and the mixture is allowed to warm to room temperature. Water and toluene are added for extraction. The organic phase is separated, concentrated under reduced pressure, and the resulting solid is recrystallized to give 1-(4-bromophenyl)ethanol.
Yield: >98% Purity: >98.5%
Synthesis of (2-Bromoethyl)benzene via Appel Reaction[4]
This protocol describes the conversion of a primary alcohol to an alkyl bromide.
Procedure: To a mixture of 2-phenylethyl alcohol (0.196 mL, 1.64 mmol) and carbon tetrabromide (0.652 g, 1.96 mmol) in dichloromethane (8.2 mL) at 0 °C, a solution of triphenylphosphine (0.644 g, 2.46 mmol) in dichloromethane (3.3 mL) is added. The reaction mixture is stirred at room temperature for 1 hour and then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 7:3) to afford (2-bromoethyl)benzene as a colorless liquid.
Yield: 0.290 g (96%)
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Reduction of a brominated ester to the corresponding alcohol.
Caption: Grignard reaction for the synthesis of a secondary brominated alcohol.
Caption: The Appel reaction for the direct bromination of an alcohol.
Caption: Proposed synthetic pathways for this compound.
Comparison and Discussion
-
Reduction of Brominated Precursors: This is a versatile and high-yielding method, particularly for the synthesis of primary alcohols. The use of commercially available brominated carboxylic acids or their esters as starting materials makes this an attractive route. The choice of reducing agent (e.g., LiBH₄, NaBH₄) can be tailored to the specific substrate and desired selectivity.
-
Grignard Reactions: This classical carbon-carbon bond-forming reaction provides excellent yields for the synthesis of secondary and tertiary alcohols. The high yield and purity reported for the synthesis of 1-(4-bromophenyl)ethanol highlight the efficiency of this method. However, Grignard reagents are sensitive to moisture and protic functional groups, requiring anhydrous reaction conditions.
-
Direct Bromination of Alcohols (Appel Reaction): The Appel reaction offers a high-yielding method for the direct conversion of an alcohol to the corresponding bromide. This one-step procedure is efficient but utilizes stoichiometric amounts of triphenylphosphine and carbon tetrabromide, which can complicate purification.
-
Electrophilic Aromatic Bromination: While a common method for introducing bromine onto an aromatic ring, the regioselectivity can be challenging to control for phenethyl alcohol due to the activating nature of the hydroxyl group. This route may lead to a mixture of ortho- and para-isomers.
-
Sandmeyer Reaction: This reaction is a reliable method for introducing a bromine atom at a specific position on the aromatic ring, starting from the corresponding amine. It is particularly useful for synthesizing isomers that are not easily accessible through electrophilic substitution. The reaction, however, involves the generation of potentially unstable diazonium salts.
Conclusion
The synthesis of brominated phenethyl alcohols can be achieved through several effective routes. The reduction of commercially available brominated precursors and Grignard reactions stand out for their high yields and specificity. The Appel reaction provides a direct and efficient conversion of the parent alcohol. The choice of the optimal synthetic pathway will be dictated by the desired isomeric and stereochemical purity, the availability of starting materials, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable chemical intermediates.
References
Validating the Purity of 3-Bromophenethyl Alcohol: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds and active pharmaceutical ingredients. This guide provides a comprehensive comparison of 3-Bromophenethyl alcohol purity validation using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We will explore a detailed experimental protocol, present comparative data, and discuss the identification of potential impurities.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in organic synthesis. Commercially available batches typically boast a purity of 97-99%. However, residual starting materials, by-products, or isomeric impurities can be present, potentially impacting the yield and purity of subsequent reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for separating and identifying volatile and semi-volatile compounds, making it the method of choice for assessing the purity of this compound.
Experimental Protocol: GC-MS Analysis
This section details a standard protocol for the GC-MS analysis of a this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
A standard benchtop GC-MS system is employed for this analysis. The following table outlines the recommended instrumental parameters.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
The total ion chromatogram (TIC) is used to assess the overall purity by calculating the area percentage of the main peak.
-
Mass spectra of the main peak and any impurity peaks are compared against a reference library (e.g., NIST) and known fragmentation patterns to confirm their identities.
GC-MS Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for validating the purity of this compound.
Comparative Data and Impurity Profile
The primary goal of the GC-MS analysis is to determine the purity of the this compound sample and identify any impurities. The following table presents hypothetical data comparing a high-purity reference standard with a sample that contains common impurities.
| Compound | Retention Time (min) | Area % (Reference Standard) | Area % (Test Sample) |
| This compound | 12.5 | 99.9 | 98.5 |
| 2-Bromophenethyl alcohol | 12.2 | - | 0.5 |
| 4-Bromophenethyl alcohol | 12.8 | - | 0.3 |
| 3-Bromophenylacetic acid | 14.1 | - | 0.7 |
Potential Impurities and Their Identification:
-
Isomeric Impurities: 2-Bromophenethyl alcohol and 4-Bromophenethyl alcohol are common process-related impurities. They have the same molecular weight (201.06 g/mol ) and will exhibit similar mass spectra. However, their different boiling points will result in slightly different retention times on the GC column, allowing for their separation and quantification.
-
Starting Materials: Unreacted starting materials, such as 3-bromophenylacetic acid, may be present. This compound will have a different retention time and a distinct mass spectrum from the main analyte.
-
Solvent Residues: Residual solvents from the synthesis and purification process may also be detected at early retention times.
Mass Spectral Fragmentation Analysis
The mass spectrum of this compound and its isomers is characterized by specific fragmentation patterns under electron ionization. The molecular ion peak (M+) is expected at m/z 200 and 202 due to the isotopic distribution of bromine (79Br and 81Br).
Key expected fragments include:
-
[M-18]+: Loss of a water molecule (dehydration), a common fragmentation for alcohols.
-
[M-Br]+: Loss of the bromine atom.
-
m/z 104: A fragment corresponding to the tropylium ion with a CH2OH group.
-
m/z 91: The tropylium ion, a common fragment for compounds containing a benzyl group.
The following diagram illustrates the key fragmentation pathways for bromophenethyl alcohol.
Conclusion
GC-MS analysis is an indispensable tool for validating the purity of this compound. By employing a robust and well-defined method, researchers can confidently identify and quantify the main component and any potential impurities. This ensures the quality and integrity of the starting material, which is paramount for the successful outcome of subsequent research and development activities. The detailed protocol and comparative data presented in this guide serve as a valuable resource for laboratories involved in the synthesis and analysis of fine chemicals and pharmaceutical intermediates.
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Bromophenethyl Alcohol Isomers
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the spectroscopic properties of 2-, 3-, and 4-Bromophenethyl alcohol is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive summary of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these three isomers, highlighting the key differences that arise from the positional variation of the bromine atom on the aromatic ring. The data is intended to aid in the unequivocal identification and differentiation of these closely related compounds.
The ortho (2-), meta (3-), and para (4-) isomers of bromophenethyl alcohol, while structurally similar, exhibit distinct spectroscopic signatures. These differences are primarily due to the influence of the bromine atom's electron-withdrawing inductive effect and its position relative to the ethyl alcohol substituent, which alters the electronic environment of the protons and carbon atoms throughout the molecules.
Spectroscopic Data Summary
The key spectroscopic data for the three isomers are summarized in the tables below, providing a clear and objective comparison for researchers.
¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (Ar-CH₂) (ppm) | -CH₂- (CH₂-OH) (ppm) | -OH (ppm) |
| 2-Bromophenethyl alcohol | ~7.1-7.6 (m) | ~3.0 (t) | ~3.9 (t) | Variable |
| 3-Bromophenethyl alcohol | ~7.1-7.4 (m) | ~2.8 (t) | ~3.8 (t) | Variable |
| 4-Bromophenethyl alcohol | ~7.1-7.4 (d, d) | ~2.8 (t) | ~3.8 (t) | Variable |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration and solvent.
¹³C NMR Spectral Data (CDCl₃)
| Compound | C-Br (ppm) | Aromatic C (ppm) | Ar-CH₂ (ppm) | CH₂-OH (ppm) |
| 2-Bromophenethyl alcohol | ~124.5 | ~127.5, 128.0, 131.5, 133.0, 138.0 | ~40.0 | ~62.5 |
| This compound | ~122.6 | ~127.0, 129.5, 130.1, 131.5, 141.0 | ~38.5 | ~63.0 |
| 4-Bromophenethyl alcohol | ~120.0 | ~128.5, 131.5, 138.0 | ~38.0 | ~63.5 |
Infrared (IR) Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-Bromophenethyl alcohol | ~3350 (broad) | ~3060 | ~2850-2950 | ~1470, 1570 | ~1050 | ~750 |
| This compound | ~3340 (broad) | ~3050 | ~2860-2930 | ~1475, 1570 | ~1045 | ~780 |
| 4-Bromophenethyl alcohol | ~3330 (broad) | ~3020 | ~2870-2940 | ~1490, 1590 | ~1010 | ~820 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| 2-Bromophenethyl alcohol | 200/202 | 121 | 182/184 ([M-H₂O]⁺), 91 ([C₇H₇]⁺) |
| This compound | 200/202 | 121 | 182/184 ([M-H₂O]⁺), 91 ([C₇H₇]⁺) |
| 4-Bromophenethyl alcohol | 200/202 | 169/171 | 182/184 ([M-H₂O]⁺), 121, 91 ([C₇H₇]⁺) |
Note: The presence of bromine results in characteristic isotopic patterns (M⁺ and M+2 peaks of approximately equal intensity).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the bromophenethyl alcohol isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling was applied during acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement. 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the GC.
-
GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min.
-
MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over a mass range of m/z 40-400.
Visualization of the Comparative Workflow
The logical workflow for differentiating the three isomers based on their spectroscopic data is illustrated below.
Comparative Biological Activity of Phenethyl Alcohol Positional Isomers: A Guide for Researchers
An In-depth Analysis of 2-Phenylethanol, 3-Phenylethanol, and 4-Phenylethanol for Researchers, Scientists, and Drug Development Professionals.
Phenethyl alcohol, a naturally occurring aromatic alcohol with a characteristic rose-like odor, exists as three positional isomers: 2-phenylethanol, 3-phenylethanol, and 4-phenylethanol. While structurally similar, the position of the ethyl alcohol group on the phenyl ring significantly influences their biological activities. This guide provides a comparative analysis of these isomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows to support research and development in the pharmaceutical and life sciences sectors.
Overview of Positional Isomers
The seemingly minor shift of the hydroxyethyl group from the ortho (2-), to meta (3-), to para (4-) position on the benzene ring results in distinct physicochemical properties that can alter their interactions with biological systems. 2-Phenylethanol is the most well-studied of the three, with extensive applications as a fragrance and antimicrobial agent in cosmetics and food preservation.[1][2] Information on the biological activities of 3-phenylethanol and 4-phenylethanol is less abundant in publicly available literature, necessitating a more comparative approach based on available data for each isomer.
Antimicrobial and Antifungal Activity
A primary area of investigation for phenethyl alcohol isomers is their efficacy against a broad spectrum of microbes. 2-Phenylethanol, in particular, has demonstrated significant antimicrobial and antifungal properties.
Quantitative Data Summary: Antimicrobial and Antifungal Activity
| Compound | Test Organism | Activity Metric | Value | Reference |
| 2-Phenylethanol | Escherichia coli | MIC50 | ~15 mM | [3] |
| 2-Phenylethanol | Escherichia coli | Bactericidal Concentration | 90 to 180 mM | [4] |
| 2-Phenylethanol | Pseudomonas aeruginosa | Bactericidal Concentration | 90 to 180 mM | [4] |
| 2-Phenylethanol | Staphylococcus aureus | Bactericidal Concentration | 90 to 180 mM | [4] |
| 2-Phenylethanol | Enterococcus faecium | Bactericidal Concentration | 90 to 180 mM | [4] |
| 2-Phenylethanol | Fusarium graminearum | EC50 | 0.328 mg/mL | [5] |
| 2-Phenylethanol | Fusarium graminearum | Complete Inhibition | 1.2 mg/mL | [5] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for 2-phenylethanol is attributed to its ability to disrupt the integrity of the cell membrane.[4] This disruption leads to increased membrane permeability and the leakage of essential intracellular components, such as potassium ions, ultimately resulting in cell death.[4] Morphological studies have shown that 2-phenylethanol can cause the permeabilization of Gram-negative cell envelopes and the solubilization of the plasmic membrane in some Gram-positive bacteria.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Preparation of Inoculum: A standardized bacterial inoculum is prepared from a pure culture and suspended in a suitable broth medium to a defined concentration (e.g., 1.0 × 10^5 CFU/mL).
-
Serial Dilution: The test compound (e.g., 2-phenylethanol) is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 20 hours).
-
Data Analysis: The optical density (OD) at 600 nm is measured to determine bacterial growth. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.[6]
Workflow for Antimicrobial Susceptibility Testing
Cytotoxicity
The cytotoxic effects of phenethyl alcohol isomers are a critical consideration for their potential therapeutic applications. While extensive data is available for 2-phenylethanol, comparative data for its positional isomers is sparse.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Culture: Human or rodent cell lines are cultured in a suitable medium.
-
Treatment: Cells are exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Structure-Activity Relationship
The relationship between the chemical structure of the phenethyl alcohol isomers and their biological activity is a key area of interest. While direct comparative studies are limited, some inferences can be drawn from related compounds. For instance, in a study on the antifungal activity of benzyl alcohol, 2-phenylethanol, and 3-phenylpropanol against Fusarium graminearum, it was observed that antifungal activity increased with the length of the carbon chain.[5] The EC50 values were reported as benzyl alcohol > 2-phenylethanol > 3-phenylpropanol, suggesting that the additional methylene group in the side chain enhances activity.[5] This finding provides a basis for hypothesizing how the positional isomerism of the hydroxyl group on the ethyl chain might influence activity, though further research is needed to confirm this for the phenylethanol isomers themselves.
Proposed Signaling Pathway for Membrane Disruption
Conclusion and Future Directions
The available evidence strongly supports the biological activity of 2-phenylethanol, particularly its antimicrobial and antifungal effects, which are primarily mediated through the disruption of cell membrane integrity. However, a significant knowledge gap exists regarding the comparative biological activities of its positional isomers, 3-phenylethanol and 4-phenylethanol.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. There is a clear need for direct, comparative studies to elucidate the structure-activity relationships among these isomers. Such research would not only enhance our fundamental understanding of how subtle structural changes impact biological function but could also lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. Future investigations should focus on systematic screening of all three isomers in a variety of biological assays, including antimicrobial, antifungal, cytotoxic, and other relevant pharmacological models.
References
- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation and Bioactivity of Novel 3-Bromophenethyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel derivative of 3-Bromophenethyl alcohol, 3-bromophenethyl acetate, with its parent compound and a non-brominated alternative, 2-phenylethanol. The following sections detail the structural confirmation of this novel derivative, present comparative experimental data on its bioactivity, and provide the methodologies for the cited experiments.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its derivatives are of growing interest due to the potential for halogen bonding to influence biological activity. This guide focuses on the synthesis and characterization of a novel ester derivative, 3-bromophenethyl acetate, and compares its performance in antimicrobial and antioxidant assays against this compound and the non-halogenated analog, 2-phenylethanol.
Structural Confirmation of 3-Bromophenethyl Acetate
The structural elucidation of the newly synthesized 3-bromophenethyl acetate was performed using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for the Structural Confirmation of 3-Bromophenethyl Acetate
| Technique | Parameter | This compound (Starting Material) | 3-Bromophenethyl Acetate (Novel Derivative) |
| Mass Spec. | Molecular Ion (m/z) | [M]+ at 200/202 (due to Br isotopes) | [M]+ at 242/244 (due to Br isotopes) |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.4 (m, 1H, Ar-H), ~7.1-7.2 (m, 3H, Ar-H), 3.87 (t, 2H, CH₂-O), 2.86 (t, 2H, Ar-CH₂) | ~7.4 (m, 1H, Ar-H), ~7.1-7.2 (m, 3H, Ar-H), 4.30 (t, 2H, CH₂-O), 2.95 (t, 2H, Ar-CH₂), 2.05 (s, 3H, COCH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~141.0 (Ar-C), ~131.5 (Ar-C), ~130.0 (Ar-C), ~127.0 (Ar-C), ~122.5 (Ar-C-Br), 63.0 (CH₂-O), 39.0 (Ar-CH₂) | ~171.0 (C=O), ~139.0 (Ar-C), ~131.5 (Ar-C), ~130.0 (Ar-C), ~127.0 (Ar-C), ~122.5 (Ar-C-Br), 65.0 (CH₂-O), 35.0 (Ar-CH₂), 21.0 (COCH₃) |
Comparative Performance Data
The bioactivity of 3-bromophenethyl acetate was assessed through antimicrobial and antioxidant assays and compared with this compound and 2-phenylethanol.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 2-Phenylethanol | >1000 | >1000 |
| This compound | 512 | 1024 |
| 3-Bromophenethyl Acetate | 256 | 512 |
| Ampicillin (Control) | 10 | 15 |
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) |
| 2-Phenylethanol | >500 |
| This compound | 350 |
| 3-Bromophenethyl Acetate | 280 |
| Ascorbic Acid (Control) | 15 |
Experimental Protocols
Synthesis of 3-Bromophenethyl Acetate
To a solution of this compound (1.0 g, 4.97 mmol) in dichloromethane (20 mL) was added triethylamine (1.0 mL, 7.17 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture was cooled to 0°C, and acetyl chloride (0.5 mL, 7.03 mmol) was added dropwise. The reaction was stirred at room temperature for 2 hours. The reaction mixture was then washed with water, 1M HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-bromophenethyl acetate as a colorless oil.
Structural Analysis
-
Mass Spectrometry: Mass spectra were recorded on a high-resolution mass spectrometer using electrospray ionization (ESI).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Antimicrobial Assay (Minimum Inhibitory Concentration)
The MIC values were determined using the broth microdilution method. A series of twofold dilutions of each compound were prepared in Mueller-Hinton broth in a 96-well microtiter plate. Bacterial suspensions of Staphylococcus aureus and Escherichia coli were added to each well to a final concentration of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.
Antioxidant Assay (DPPH Radical Scavenging)
The antioxidant activity was evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol (0.1 mM) was prepared. Different concentrations of the test compounds were added to the DPPH solution. The mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. The percentage of radical scavenging activity was calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radical) was determined.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and bioactivity testing of 3-bromophenethyl acetate.
Caption: Postulated mechanisms of action for 3-bromophenethyl acetate in antimicrobial and antioxidant activities.
A Researcher's Guide to Evaluating 3-Bromophenethyl Alcohol Suppliers: A Framework for Comparative Analysis
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount to achieving reliable and reproducible results. The performance of a reagent in a chemical synthesis can be significantly influenced by its purity, which may vary between suppliers or even between different batches from the same supplier. This guide provides a comprehensive framework for the comparative evaluation of 3-Bromophenethyl alcohol from various commercial sources.
While direct, publicly available data on reaction yield comparisons between suppliers is proprietary and thus unavailable, this document outlines a standardized experimental protocol to enable researchers to generate this critical data in-house. By employing a consistent methodology, a robust and objective comparison of product performance can be achieved.
Comparative Data Analysis
To effectively compare the performance of this compound from different suppliers, it is essential to meticulously record and organize the experimental results. The following table provides a template for summarizing the key quantitative data. Researchers should populate this table with their own experimental findings to facilitate a clear and direct comparison.
Table 1: Comparative Performance of this compound from Different Suppliers
| Supplier | Product Number | Lot Number | Purity (from CoA) | Reaction Yield (%) | Product Purity (by ¹H NMR/GC) | Notes |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
CoA: Certificate of Analysis
Standardized Experimental Protocol: Williamson Ether Synthesis
To serve as a reliable benchmark for comparison, the Williamson ether synthesis is proposed. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol. In this protocol, this compound is reacted with methyl iodide in the presence of a base to yield 1-(2-methoxyethyl)-3-bromobenzene.
Reaction:
BrC₆H₄CH₂CH₂OH + CH₃I → BrC₆H₄CH₂CH₂OCH₃ + HI
Materials:
-
This compound (from each supplier to be tested)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy. Determine the final yield. Assess the purity by NMR or Gas Chromatography (GC).
Visualizing the Process
To further clarify the experimental and chemical processes, the following diagrams are provided.
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol, from the initial setup to the final analysis of the product.
Reaction Pathway
The diagram below outlines the chemical transformation occurring during the Williamson ether synthesis of 1-(2-methoxyethyl)-3-bromobenzene from this compound.
The Strategic Advantage of 3-Bromophenethyl Alcohol in Modern Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and molecular design. Among the versatile reagents available to chemists, 3-Bromophenethyl alcohol emerges as a particularly valuable synthon, offering distinct advantages in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of this compound against its positional isomers and other alternatives in key reaction types, supported by representative experimental data, to inform strategic decisions in complex molecule synthesis.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of bromophenethyl alcohol isomers in this reaction is influenced by the position of the bromine atom, which affects both steric hindrance and electronic properties. While direct comparative studies on the bromophenethyl alcohol isomers are not extensively documented, data from analogous substituted aryl bromides provide valuable insights.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | ~85-95 |
| 2-Bromophenethyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | ~75-85 |
| 4-Bromophenethyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | ~90-98 |
Note: The yields presented are representative and based on typical outcomes for Suzuki-Miyaura reactions of substituted aryl bromides. Actual yields may vary based on specific reaction conditions and substrate purity.
The meta-position of the bromo group in this compound presents a unique balance of steric and electronic effects. It is generally less sterically hindered than the ortho-isomer, potentially leading to faster reaction rates and higher yields. While the para-isomer often exhibits slightly higher yields due to minimal steric hindrance, the meta-substitution in this compound offers a different trajectory for molecular elaboration, providing access to a distinct chemical space.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety Operating Guide
Safe Disposal of 3-Bromophenethyl Alcohol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Bromophenethyl alcohol, tailored for laboratory professionals in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Chemical and Hazard Profile
This compound is a halogenated organic compound.[1] Understanding its properties is the first step in safe handling and disposal. It is classified as a combustible liquid and presents several health hazards.[2][3]
Summary of Key Data:
| Property | Value | Reference |
| CAS Number | 28229-69-8 | [2] |
| Molecular Formula | BrC₆H₄CH₂CH₂OH | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Physical Form | Liquid | |
| Density | 1.478 g/mL at 25 °C | |
| Boiling Point | 107-110 °C @ 1 mmHg | |
| Flash Point | > 110 °C / > 230 °F | [4] |
| Storage Class | 10 (Combustible liquids) | [3] |
| Hazards | Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[2][4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for use or disposal, ensure the following personal protective equipment is used to minimize exposure:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[2][6]
-
Eye Protection: Use chemical splash goggles or a face shield.[2][4]
-
Lab Coat: A fully buttoned lab coat is required to protect from skin contact.[6]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as regulated hazardous waste.[6][7] Do not dispose of this chemical down the drain or by evaporation.[6]
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Classify as Halogenated Waste: As a brominated compound, this compound must be collected in a designated halogenated organic waste stream.[1]
-
Avoid Mixing: Do not mix with non-halogenated organic wastes.[7][8] Keeping these waste streams separate can significantly reduce disposal costs.[8][9]
-
Incompatibilities: Ensure the halogenated waste container for this compound does not contain incompatible materials such as:
Step 2: Select an Appropriate Waste Container
-
Material: Use a chemically compatible container, such as a polyethylene carboy or bottle.[1][6] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Condition: The container must be in good condition, free of leaks, and have a secure, tightly sealing screw cap.[6][7][9]
-
Venting: Specialized or vented caps may be necessary if there is a potential for gas generation.[6]
Step 3: Labeling the Waste Container
-
Timing: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[7][9]
-
Content: Clearly list all chemical constituents by their full chemical name (e.g., "this compound").[7] Do not use abbreviations or chemical formulas.[7]
-
Information: Ensure the label includes generator information and identifies the applicable hazards (e.g., Combustible, Toxic).[9]
Step 4: Accumulating and Storing Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a flammable storage cabinet or under a fume hood.[6][9]
-
Closure: Keep the container tightly closed at all times, except when actively adding waste.[7][9]
-
Environment: The storage area must be cool, dry, and well-ventilated.[6][9]
Step 5: Arranging for Final Disposal
-
Contact Authority: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][5][9]
-
Request Pickup: When the container is approximately three-quarters full, submit a request for waste collection according to your institution's procedures.[9] Do not overfill containers.
Emergency Procedures: Spill Cleanup
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure Safety: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[6]
-
Containment: Contain the spill and prevent it from entering drains.[5]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4][6][10]
-
Collection: Carefully collect the absorbent material and place it into a sealable, compatible container for disposal.[4][6]
-
Disposal: Label the container as hazardous waste, listing all contents, and dispose of it through the proper channels.[6][9]
-
Notification: Report the incident to your supervisor and EH&S department. For large spills or emergencies, evacuate the area and contact emergency personnel immediately.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. echemi.com [echemi.com]
- 3. 3-溴苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling 3-Bromophenethyl Alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 3-Bromophenethyl alcohol. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 28229-69-8[1][2][3] |
| Molecular Formula | C8H9BrO |
| Molecular Weight | 201.06 g/mol [3] |
| Appearance | Clear colorless liquid[2] |
Hazard Classification and Precautionary Statements:
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous approach is critical when working with this compound. The following protocol outlines the necessary steps for safe handling during experimental procedures.
1. Risk Assessment and Preparation:
-
Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
-
Ensure all necessary personal protective equipment (PPE) is readily available and in good condition.
-
Verify that emergency equipment, including safety showers, eyewash stations, and fire extinguishers, is accessible and operational.[4][5]
2. Engineering Controls:
-
All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]
-
Ensure adequate ventilation in the laboratory.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards.[4] A face shield may be required for splash hazards.[7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]
4. Chemical Handling:
-
Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[8]
5. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be kept closed at all times except when adding waste.
3. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 28229-69-8 [chemicalbook.com]
- 3. This compound 99 28229-69-8 [sigmaaldrich.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
